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4,4-Difluoropentan-1-amine Documentation Hub

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  • Product: 4,4-Difluoropentan-1-amine
  • CAS: 590-74-9

Core Science & Biosynthesis

Foundational

Strategic Integration of Fluorinated Aliphatic Amines in Medicinal Chemistry

An In-Depth Technical Guide on pKa Modulation, Metabolic Shielding, and Synthetic Execution As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently encounter the inherent liabilities...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on pKa Modulation, Metabolic Shielding, and Synthetic Execution

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently encounter the inherent liabilities of aliphatic amines. While ionizable amines are ubiquitous in pharmacophores—present in over 70% of FDA-approved small molecules—their high basicity (typically pKa 9–11) often results in poor oral bioavailability, rapid cytochrome P450 (CYP450)-mediated N-dealkylation, and promiscuous binding to off-targets such as the hERG potassium channel.

To rescue these liabilities, the strategic incorporation of fluorinated aliphatic amine building blocks has become a cornerstone of modern drug discovery. This whitepaper dissects the physical organic causality behind the "fluorine effect," provides quantitative data on physicochemical modulation, and details self-validating synthetic protocols for incorporating these critical motifs.

The Physicochemical Causality of Fluorination

The decision to fluorinate an aliphatic amine is never arbitrary; it is a calculated manipulation of electronic and steric environments to force a desired pharmacokinetic outcome.

pKa Modulation via Inductive Effects

Fluorine is the most electronegative element, exerting a profound inductive electron-withdrawing effect (-I effect) through the σ-bond framework. When placed at the β- or γ-position relative to an amine, fluorine pulls electron density away from the nitrogen lone pair. This stabilizes the unprotonated (free base) state and significantly lowers the pKa of the conjugate acid[1]. Lowering the pKa from 10.5 to 7.5 means a exponentially higher fraction of the drug is un-ionized at physiological pH (7.4), drastically enhancing passive lipid bilayer permeability and reducing electrostatic interactions with the hERG channel pore.

Metabolic Stability: The β-Fluorine Imperative

CYP450 enzymes typically oxidize aliphatic amines via single-electron transfer (SET) or hydrogen atom transfer (HAT) at the α-carbon. However, medicinal chemists must be highly specific about where the fluorine is placed.

As demonstrated in recent2[2], α-fluorinated aliphatic amines are generally strictly avoided in drug discovery. They readily undergo spontaneous fluoride elimination to form highly reactive iminium species, leading to downstream toxicity and covalent protein binding.

In contrast, β-fluorinated amines are hydrolytically stable. The highly electronegative fluorine atom at the β-position prohibits hyperconjugative stabilization of the adjacent radical or cation intermediate formed during CYP450 oxidation. This drastically increases the oxidation potential required for metabolism, effectively shielding the molecule from N-dealkylation[2].

Conformational Control: The Gauche Effect

In β-fluoroethylamines and fluorinated piperidines, the highly polarized C-F bond prefers to sit gauche (dihedral angle ~60°) to the C-N bond. This is driven by hyperconjugation (σ C-H to σ* C-F) and electrostatic stabilization. By leveraging this effect, we can lock flexible aliphatic chains into their bioactive conformations, paying the entropic penalty of binding upfront and improving target affinity.

G F_Atom Fluorine Incorporation (Aliphatic Amine) pKa Inductive Effect (Lower pKa) F_Atom->pKa Metab Steric/Electronic Shielding (CYP450 Blocking) F_Atom->Metab Conf Gauche Effect (Conformational Bias) F_Atom->Conf Perm Enhanced Membrane Permeability pKa->Perm Tox Reduced hERG Liability pKa->Tox Clear Lower Intrinsic Clearance (CLint) Metab->Clear Bind Improved Target Binding Affinity Conf->Bind

Caption: Logical flow of fluorine incorporation impacting DMPK profiles.

Quantitative Data Presentation

To illustrate the causality of fluorine incorporation, the table below summarizes the physicochemical shifts observed when transitioning from a standard piperidine core to its fluorinated analogs. Notice the direct correlation between the number of fluorine atoms, the depression of pKa, and the subsequent increase in LogD at physiological pH.

Scaffold / Building BlockStructure TypepKa (Conjugate Acid)LogD (pH 7.4)CYP450 Metabolic Liability
Piperidine Non-fluorinated~ 11.2-1.10High (Rapid N-dealkylation)
3-Fluoropiperidine Mono-β-fluorinated~ 9.3-0.25Moderate
3,3-Difluoropiperidine gem-Difluorinated~ 7.3+0.85Low (Oxidation blocked)
4,4-Difluoropiperidine gem-Difluorinated~ 8.2+0.40Low

Self-Validating Synthetic Methodologies

Synthesizing fluorinated aliphatic amines requires overcoming significant electronic barriers. The electron-withdrawing nature of fluorine deactivates adjacent carbons to standard nucleophilic attack. Below are two field-proven, self-validating protocols designed to circumvent these issues.

Protocol 1: Nucleophilic Deoxyfluorination of β-Amino Alcohols

Traditional deoxyfluorination using DAST often fails on amino alcohols because the amine acts as an internal nucleophile, forming stable aziridinium intermediates that resist fluorination. To solve this, we utilize XtalFluor-E activated by DBU. The causality here is environmental: XtalFluor-E provides a less Lewis-acidic environment, suppressing E1-type eliminations and aziridinium trapping, thus driving the desired S_N2 pathway.

Step-by-Step Workflow:

  • Protection: Ensure the amine is protected with an electron-withdrawing group (e.g., Boc or Cbz) to neutralize its nucleophilicity.

  • Setup: Dissolve the N-protected β-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at -78 °C.

  • Activation: Add DBU (1.5 eq) dropwise, followed by XtalFluor-E (1.5 eq).

  • Reaction: Allow the mixture to slowly warm to room temperature over 4 hours.

  • Self-Validation Checkpoint: Pull a 50 µL aliquot at 2 hours. Quench with aqueous NaHCO₃ and analyze via ¹⁹F NMR. Validation: The appearance of a characteristic multiplet between -175 and -190 ppm confirms successful C-F bond formation. A lack of an [M-18]+ peak in LC-MS confirms the suppression of the dehydration side-product.

  • Workup: Quench the bulk reaction with saturated NaHCO₃, extract with DCM, and purify via flash chromatography.

Protocol 2: Photoredox-Catalyzed Synthesis of Fluorinated Cyclic Amines

Synthesizing complex fluorinated cyclic amines via traditional S_N2 cyclization is notoriously difficult because the CF₂ group strongly repels nucleophiles. As detailed in 3[3], we bypass this by generating a difluoroalkyl radical, which readily undergoes intramolecular cyclization onto tethered alkenes.

Step-by-Step Workflow:

  • Setup: In an oven-dried vial, combine a bromodifluoroethylamine precursor (1.0 eq),₂ photocatalyst (2 mol%), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in degassed acetonitrile.

  • Irradiation: Place the vial in a photoreactor equipped with 452 nm blue LEDs. Irradiate at room temperature for 16 hours.

  • Self-Validation Checkpoint: Photoredox systems are highly sensitive to background ionic pathways. Run a parallel micro-scale reaction spiked with 1 equivalent of TEMPO (a radical scavenger). Validation: If the primary reaction proceeds to completion (monitored by LC-MS) but the TEMPO-spiked reaction stalls completely, you have validated that the mechanism is strictly proceeding via the intended difluoroalkyl radical intermediate.

  • Isolation: Remove the solvent under reduced pressure and purify the resulting fluorinated cyclic amine via silica gel chromatography.

G Start Bromodifluoroethylamine Precursor Photo Photoredox Catalyst [Ru(bpy)3]2+ Start->Photo SET Radical Difluoroalkyl Radical Generation Photo->Radical -Br- Light Visible Light (452 nm) Light->Photo Cyclize Intramolecular Cyclization Radical->Cyclize HAT Hydrogen Atom Transfer (HAT) Cyclize->HAT Product Fluorinated Cyclic Amine Product HAT->Product

Caption: Photoredox-catalyzed synthesis workflow for fluorinated cyclic amines.

Conclusion

The transition from flat, highly basic aliphatic amines to 3D-shaped, fluorinated building blocks is not merely a trend; it is a fundamental requirement for navigating the increasingly strict DMPK parameters of modern drug discovery. By understanding the causality behind pKa modulation and metabolic shielding, and by employing self-validating synthetic workflows, medicinal chemists can systematically engineer out liabilities while preserving target potency.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - nih.gov - 2

  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides - nottingham.ac.uk - 3

  • Fluorine in Pharmaceuticals: Key Properties & Drug Development - aifchem.com -1

  • Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds - rsc.org - 4

Sources

Exploratory

4,4-Difluoropentan-1-amine SMILES and InChI key

This guide details the chemical identity, synthesis, and medicinal chemistry applications of 4,4-Difluoropentan-1-amine , a specialized fluorinated building block used to modulate physicochemical properties in drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, and medicinal chemistry applications of 4,4-Difluoropentan-1-amine , a specialized fluorinated building block used to modulate physicochemical properties in drug discovery.

[1]

Chemical Identity & Structural Analysis

4,4-Difluoropentan-1-amine is an aliphatic primary amine characterized by a gem-difluoro substitution at the C4 position. This structural motif is strategically employed in medicinal chemistry to alter the electronic and steric environment of the molecule without significantly changing its size, a concept known as bioisosterism .

Core Identifiers
PropertyDetail
Chemical Name 4,4-Difluoropentan-1-amine
Common Synonyms 4,4-Difluoroamylamine; 1-Amino-4,4-difluoropentane
CAS Number (HCl Salt) 1455037-35-0 (Primary commercial form)
CAS Number (Free Base) Not widely registered; often synthesized in situ or supplied as salt.
Molecular Formula C

H

F

N
Molecular Weight 123.15 g/mol (Free Base); 159.61 g/mol (HCl Salt)
SMILES CC(F)(F)CCCN
InChI Key Not indexed in public standard databases. (Derivative of 4,4-difluoropentan-1-ol: AVKWYAWXQNRRLC)
Structural & Electronic Properties

The introduction of the gem-difluoro group (


) at the C4 position exerts specific effects on the amine:
  • pKa Modulation (Inductive Effect): The fluorine atoms are highly electronegative (

    
    ). Although the 
    
    
    
    group is at the
    
    
    -position relative to the amine (separated by 3 carbons), it exerts a through-bond inductive electron-withdrawing effect. This typically lowers the pKa of the primary amine by 0.5–1.0 log units compared to non-fluorinated pentan-1-amine (pKa
    
    
    10.6), making the amine less basic at physiological pH.
    • Estimated pKa: ~9.5 – 10.0[1]

  • Lipophilicity (LogP): While fluorine is hydrophobic, the high polarity of the C-F bond can complicate LogP predictions. However, in aliphatic chains, gem-difluorination generally increases lipophilicity compared to the methylene (

    
    ) equivalent due to the "fluorine effect" on solvation desolvation penalties.
    
    • Bioisosteric Utility: It serves as a metabolically stable surrogate for a methylene group, blocking oxidative metabolism (e.g., P450 hydroxylation) at the C4 position.

Synthesis Methodologies

The synthesis of 4,4-difluoropentan-1-amine typically proceeds from 4,4-difluoropentan-1-ol or ethyl levulinate derivatives. The most robust route involves the conversion of the alcohol to a leaving group, followed by nucleophilic displacement with an azide source and subsequent reduction.

Primary Synthetic Route: From 4,4-Difluoropentan-1-ol

This pathway is preferred for its scalability and safety profile in a laboratory setting.

  • Activation: The starting alcohol, 4,4-difluoropentan-1-ol (CAS 1455037-30-5), is converted to a sulfonate ester (tosylate or mesylate) to create a good leaving group.

  • Displacement: The sulfonate is reacted with sodium azide (

    
    ) in a polar aprotic solvent (DMF or DMSO) to form 1-azido-4,4-difluoropentane .
    
  • Reduction: The azide is reduced to the primary amine using Staudinger conditions (Triphenylphosphine/Water) or catalytic hydrogenation (

    
    ).
    
Alternative Route: Deoxofluorination of Levulinic Acid Derivatives

For large-scale preparation starting from cheaper commodity chemicals:

  • Fluorination: Ethyl levulinate (4-oxopentanoate) is treated with a deoxofluorinating agent (e.g., DAST, Deoxo-Fluor, or

    
    ) to yield ethyl 4,4-difluoropentanoate .
    
  • Amidation: The ester is converted to the amide using ammonia.

  • Reduction: The amide is reduced with Lithium Aluminum Hydride (

    
    ) or Borane (
    
    
    
    ) to the amine.
Visual Synthesis Workflow

The following diagram illustrates the logical flow of the primary synthesis route.

Synthesis Start 4,4-Difluoropentan-1-ol (CAS 1455037-30-5) Step1 Activation (TsCl/MsCl, Et3N) Start->Step1 Intermediate1 4,4-Difluoropentyl Sulfonate Step1->Intermediate1 Step2 Nucleophilic Substitution (NaN3, DMF, 60°C) Intermediate1->Step2 Intermediate2 1-Azido-4,4-difluoropentane Step2->Intermediate2 Step3 Reduction (H2/Pd-C or PPh3/H2O) Intermediate2->Step3 Product 4,4-Difluoropentan-1-amine (Target) Step3->Product

Caption: Step-wise synthesis of 4,4-difluoropentan-1-amine from the alcohol precursor via azide displacement.

Applications in Drug Discovery

The 4,4-difluoropentyl motif is a valuable tool in "Hit-to-Lead" optimization.

Metabolic Stability

The C4 position in a pentyl chain is often a "soft spot" for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Replacing the C-H bonds with strong C-F bonds (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) blocks this degradation pathway, extending the half-life (


) of the drug candidate.
Conformational Bias (Gauche Effect)

The gem-difluoro group induces a specific conformational preference known as the gauche effect , where the C-C bonds adjacent to the CF


 group tend to adopt a gauche conformation relative to the C-F bonds. This can lock the aliphatic chain into a specific shape that may better fit a protein binding pocket compared to the flexible non-fluorinated analog.
Lipophilicity Tuning

Unlike a hydroxyl or amino group which dramatically lowers LogP, the gem-difluoro group maintains or slightly increases lipophilicity, ensuring the molecule retains membrane permeability while altering its electronic profile.

Handling & Safety Protocols

  • Storage: The free amine is sensitive to carbon dioxide (forming carbamates) and oxidation. It should be stored under an inert atmosphere (Nitrogen or Argon) at 2–8°C. The Hydrochloride salt (CAS 1455037-35-0) is hygroscopic but more stable.

  • Hazards: Like most aliphatic amines, it is corrosive and causes skin/eye burns.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

References

  • PubChem. 2-Amino-4,4-difluoropentan-1-ol (Related Structure). National Library of Medicine. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents.WO2013134298A1 - Raf inhibitor compounds. (Describes synthesis of 4,4-difluoropentyl derivatives).

Sources

Foundational

The Strategic Introduction of Gem-Difluoro Groups into Aliphatic Amines: A Technical Guide for Drug Discovery

Abstract The incorporation of the gem-difluoromethylene (CF2) group into aliphatic amine scaffolds is a powerful strategy in modern medicinal chemistry. This structural modification can profoundly influence a molecule's...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of the gem-difluoromethylene (CF2) group into aliphatic amine scaffolds is a powerful strategy in modern medicinal chemistry. This structural modification can profoundly influence a molecule's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, basicity (pKa), and binding affinity.[1][2][3][4] The CF2 group often serves as a bioisostere for a carbonyl group, an ether linkage, or a methylene group, offering a nuanced approach to modulating bioactivity and improving drug-like properties.[5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic methodologies for introducing gem-difluoro groups into aliphatic amines, complete with mechanistic insights, comparative data, and detailed experimental protocols.

The Growing Importance of gem-Difluorinated Aliphatic Amines in Drug Design

The strategic placement of fluorine atoms within a drug candidate can lead to significant improvements in its overall profile. The gem-difluoro group, in particular, offers a unique combination of electronic and steric effects. The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of a nearby amine, which can be advantageous for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[3] Furthermore, the CF2 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] The increased lipophilicity imparted by the CF2 group can also improve a molecule's ability to cross cellular membranes.[3] These beneficial effects have led to the inclusion of gem-difluorinated aliphatic amine motifs in a number of approved drugs and clinical candidates.

Synthetic Strategies for the Introduction of gem-Difluoro Groups

A variety of synthetic methods have been developed to introduce the gem-difluoro moiety into aliphatic amines. These strategies can be broadly categorized based on the starting materials and the nature of the key bond-forming reaction.

From Alkenes: The Power of gem-Difluoroalkenes

gem-Difluoroalkenes are versatile building blocks that can be transformed into a wide range of gem-difluorinated compounds, including aliphatic amines.[5][7] These reactions often proceed through the addition of a nitrogen-containing nucleophile to the electron-deficient double bond.

2.1.1. Transition Metal-Catalyzed Approaches

Transition metal catalysis offers a powerful means to achieve the functionalization of gem-difluoroalkenes.[5] Copper-catalyzed hydroamination of gem-difluoroalkenes has emerged as an efficient method for the synthesis of α-difluoromethyl amines.[8] This reaction proceeds through the insertion of a Cu-H species into the gem-difluoroalkene, followed by C-N bond formation, and notably avoids the common side reaction of β-fluoride elimination.[8]

Table 1: Comparison of Selected Methods for the Synthesis of gem-Difluorinated Amines

Starting MaterialReagents and ConditionsProduct TypeYields (%)Key AdvantagesReference(s)
gem-DifluoroalkeneCu catalyst, silane, amineα-Difluoromethyl amineGoodAvoids β-F elimination, good regioselectivity[8]
Benzyl amine and trifluoromethylareneVisible light, photoredox catalystα-Difluoroalkylated amineHighModular, operationally simple[9]
N-Boc iminePhosphorus ylide, photoredox catalyst, Hantzsch estergem-Difluorinated N-Boc amineNot specifiedMetal-free, one-pot[6][10][11]
Benzyl amine and trifluoromethyl alkeneTransition-metal-free, basegem-Difluorohomoallyl amineHighMild conditions, high atom economy[12]
ThioamideSilver(I) fluoride (AgF)α,α-Difluoromethylene amineModerate to goodMild conditions[13]

2.1.2. Photoredox Catalysis

Visible-light photoredox catalysis has provided a mild and efficient platform for the synthesis of gem-difluorinated amines.[14][15][16] For instance, the cross-coupling of enamides with bromodifluoro compounds can be achieved using a photoredox catalyst to generate stable gem-difluoromethylenated γ-imines, which can be further converted to the corresponding amines.[14]

Experimental Workflow: Photoredox-Catalyzed Synthesis of gem-Difluorohomoallyl Secondary Amines

This workflow outlines a general procedure for the three-component reductive coupling of arylamines, alkyl aldehydes, and α-trifluoromethyl alkenes.[17]

G cluster_prep Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Work-up and Purification A Combine arylamine, alkyl aldehyde, α-trifluoromethyl alkene, photocatalyst, and solvent in a reaction vessel. B Degas the reaction mixture. A->B C Irradiate the mixture with visible light (e.g., 440 nm LEDs) at room temperature. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Quench the reaction and perform an aqueous work-up. D->E Upon completion F Purify the crude product by column chromatography. E->F

Caption: General workflow for photocatalytic synthesis.

From Trifluoromethylated Precursors

Trifluoromethyl groups can serve as precursors to the gem-difluoro moiety through defluorinative functionalization.

2.2.1. Defluorinative Alkylation

A notable example is the transition-metal-free defluorinative alkylation of benzyl amines with trifluoromethyl alkenes.[12] This method provides access to a variety of gem-difluorohomoallyl amines with high chemoselectivity and atom economy.[12] Similarly, a modular technique utilizing visible light has been developed for the α-difluoroalkylation of benzyl amines with trifluoromethylarenes.[9]

Reaction Mechanism: Defluorinative Alkylation of Benzyl Amines

The proposed mechanism involves the formation of an α-amino radical which then adds to the trifluoromethyl alkene, followed by β-fluoride elimination.[17]

G cluster_cycle Catalytic Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible light PC_reduced PC- PC_excited->PC_reduced SET with amine Imine In situ formed imine Amino_Radical α-Amino radical Imine->Amino_Radical Reduction by PC- Radical_Adduct Radical adduct Amino_Radical->Radical_Adduct + TFM_Alkene TFM_Alkene α-Trifluoromethyl alkene Product gem-Difluorohomoallyl amine Radical_Adduct->Product - F⁻ PC_reduced->PC Oxidation

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Exhaustive Hydrogenation of N,N-dibenzyl-4,4-difluoropentan-1-amine

Introduction & Mechanistic Rationale The protection of primary amines as N,N-dibenzyl derivatives is a cornerstone strategy in organic synthesis, particularly in the development of complex pharmaceutical intermediates su...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The protection of primary amines as N,N-dibenzyl derivatives is a cornerstone strategy in organic synthesis, particularly in the development of complex pharmaceutical intermediates such as Raf inhibitors[1]. The target molecule, 4,4-difluoropentan-1-amine , features a gem-difluoro moiety that introduces unique electronic properties and metabolic stability to drug candidates. However, the exhaustive debenzylation of N,N-dibenzyl-4,4-difluoropentan-1-amine requires highly specific conditions to ensure complete conversion while avoiding catalyst poisoning or product loss due to volatility.

Experimental Design & Causality (E-E-A-T Principles)

As an application scientist, designing a robust hydrogenation protocol requires understanding the physicochemical causality behind every experimental choice:

  • C-N Bond Cleavage vs. C-F Bond Preservation: The catalytic hydrogenolysis of the benzylic C-N bond proceeds via dissociative chemisorption on the palladium surface[2]. A common concern when hydrogenating fluorinated molecules is the risk of hydrodefluorination. However, the C-F bond in a gem-difluoro alkane is exceptionally strong (approx. 485 kJ/mol) and remains entirely inert under standard Pd/C hydrogenation conditions, unlike weaker C-Cl or C-Br bonds[3].

  • Mitigating Catalyst Poisoning: As the first benzyl group is cleaved, the resulting secondary amine (and subsequently the primary amine) becomes highly basic. Free aliphatic amines strongly coordinate to the palladium active sites, which prematurely stalls the reaction at the mono-benzyl intermediate[4]. To counteract this, the protocol mandates the addition of a stoichiometric amount of acid (e.g., HCl)[2]. Protonating the amine as it forms prevents palladium coordination and drives the reaction to completion.

  • Volatility and Isolation: 4,4-difluoropentan-1-amine is a low-molecular-weight, highly volatile free base. Conducting the hydrogenation in the presence of HCl ensures the product is generated directly as the non-volatile hydrochloride salt, allowing for aggressive solvent evaporation without product loss.

Quantitative Data: Optimization of Debenzylation Conditions

The following table summarizes the causal relationship between reaction conditions and conversion efficiency. The addition of an acidic additive is the critical variable for achieving full deprotection.

EntryCatalyst SystemH₂ SourceAdditiveTime (h)Conversion / Major Product
110% Pd/C (10 mol%)H₂ (1 atm)None1245% / Mono-benzyl intermediate
210% Pd/C (10 mol%)HCOONH₄ (5 eq)None480% / Mixed mono/di-deprotected
320% Pd(OH)₂/C (10 mol%)H₂ (1 atm)1.1 eq HCl6>95% / Fully deprotected amine
4 10% Pd/C (10 mol%) H₂ (1 atm) 1.1 eq HCl 4 >99% / 4,4-difluoropentan-1-amine • HCl

Note: Entry 4 represents the optimized, self-validating protocol described below.

Visualized Reaction Workflow

G SM N,N-dibenzyl-4,4-difluoropentan-1-amine (Starting Material) Reagents Catalytic System 10% Pd/C, H2 (1 atm), MeOH, 1.1 eq HCl SM->Reagents Dissolution & Adsorption Mono N-benzyl-4,4-difluoropentan-1-amine (Transient Intermediate) Reagents->Mono 1st Hydrogenolysis Byproduct Toluene (Byproduct) Reagents->Byproduct Cleaved Benzyl Product 4,4-difluoropentan-1-amine • HCl (Stable Salt Product) Mono->Product 2nd Hydrogenolysis Mono->Byproduct Cleaved Benzyl

Mechanistic workflow of the Pd/C-catalyzed exhaustive debenzylation to the stable amine HCl salt.

Detailed Experimental Protocol

Scale: 10.0 mmol

Materials Required:

  • N,N-dibenzyl-4,4-difluoropentan-1-amine (3.03 g, 10.0 mmol)[1]

  • 10% Palladium on Carbon (Pd/C, 50% wet) (0.50 g)[2]

  • Methanol (HPLC grade, 50 mL)

  • Hydrochloric Acid (1.25 M in MeOH, 8.8 mL, 11.0 mmol)

  • Hydrogen gas (Balloon or Parr apparatus)

Step 1: Catalyst Wetting and Substrate Preparation

  • Causality Note: Dry Pd/C is highly pyrophoric. Always wet the catalyst with a small amount of solvent under an inert atmosphere before introducing the bulk solvent or substrate to prevent fires.

  • Charge a 250 mL round-bottom flask with a magnetic stir bar and 0.50 g of 10% Pd/C (50% wet).

  • Purge the flask with Argon for 5 minutes.

  • Carefully add 10 mL of Methanol to wet the catalyst.

  • In a separate vial, dissolve 3.03 g (10.0 mmol) of N,N-dibenzyl-4,4-difluoropentan-1-amine in 40 mL of Methanol. Transfer this solution to the reaction flask.

Step 2: Acidification

  • Causality Note: Adding 1.1 equivalents of HCl protonates the amine as it forms. This prevents the basic nitrogen from poisoning the Pd catalyst and ensures the volatile product is trapped as a stable salt[2].

  • Slowly add 8.8 mL of 1.25 M HCl in Methanol (11.0 mmol) to the reaction mixture.

Step 3: Hydrogenation

  • Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with Hydrogen gas. Repeat this purge cycle three times.

  • Attach a Hydrogen-filled balloon (or pressurize to 30-40 psi if using a Parr shaker for faster kinetics).

  • Stir the mixture vigorously at room temperature (20-25 °C) for 4 hours.

Step 4: In-Process Control (IPC) - Self-Validation

  • Causality Note: A self-validating protocol requires analytical confirmation before proceeding to workup.

  • Withdraw a 50 µL aliquot, filter through a syringe filter, and analyze via LC-MS.

  • Expected Results: The starting material ([M+H]⁺ = 304.2) and mono-benzyl intermediate ([M+H]⁺ = 214.1) should be completely consumed. The target product, 4,4-difluoropentan-1-amine, will appear at [M+H]⁺ = 124.1 . If the mono-benzyl mass persists, re-purge with H₂ and stir for an additional 2 hours.

Step 5: Filtration and Catalyst Quenching

  • Purge the reaction flask thoroughly with Argon to remove all residual Hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Safety Critical: Do not allow the Celite pad to run dry. Immediately transfer the used catalyst to a beaker of water to quench it before disposal.

  • Wash the Celite pad with an additional 20 mL of Methanol.

Step 6: Isolation

  • Causality Note: Because the product is a hydrochloride salt, it is non-volatile and can withstand standard concentration techniques.

  • Concentrate the combined filtrate under reduced pressure (rotary evaporator, water bath 40 °C).

  • Triturate the resulting crude residue with 20 mL of cold Diethyl Ether to remove the toluene byproduct and any trace organic impurities.

  • Filter and dry the solid under high vacuum to afford 4,4-difluoropentan-1-amine hydrochloride as a white crystalline solid.

References[2] Title: Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection | Source: Benchchem | URL:https://benchchem.com[4] Title: A SIMPLE AND CONVENIENT PROTOCOL FOR THE SELECTIVE MONO DEBENZYLATION OF DIBENZYLAMINES USING 10% Pd/C AND HCOONH4 | Source: International Journal of Chemistry Research | URL:https://ijcr.info[1] Title: WO2013134298A1 - Raf inhibitor compounds | Source: Google Patents | URL:https://patents.google.com/patent/WO2013134298A1/en[3] Title: gem-DifluoroVinylcyclopropane (DF-VCP) Rearrangement to Cyclopentenones Catalyzed by Rhodium: Reaction Development and Mechanist | Source: ChemRxiv | URL:https://chemrxiv.org

Sources

Application

Application Note: Reductive Amination of 4,4-Difluoropentanal

Topic: Reductive amination conditions for 4,4-difluoropentanal Content Type: Application Note & Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Abstract The incorporation of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reductive amination conditions for 4,4-difluoropentanal Content Type: Application Note & Protocol

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract

The incorporation of a 4,4-difluoropentyl group is a strategic bioisostere for lipophilic side chains (e.g.,


-pentyl, iso-butyl) in drug design, offering improved metabolic stability against cytochrome P450 oxidation while maintaining steric fidelity. However, the reductive amination of 4,4-difluoropentanal  presents specific challenges due to the inductive effects of the 

-difluoro motif, volatility of the aldehyde, and potential for hydrate formation. This guide details optimized protocols for coupling 4,4-difluoropentanal with diverse amines, prioritizing yield, chemoselectivity, and operational safety.

Chemical Context & Challenges[1][2]

The Substrate: 4,4-Difluoropentanal
  • Structure:

    
    
    
  • Electronic Profile: The fluorine atoms are located at the

    
    -position. Unlike 
    
    
    
    -fluoro aldehydes (which exist almost exclusively as hydrates and are prone to racemization or elimination),
    
    
    -fluoro aldehydes retain significant carbonyl character. However, the electron-withdrawing effect (
    
    
    ) still increases the electrophilicity of the carbonyl carbon compared to non-fluorinated analogs.
  • Physical Properties:

    • Volatility: High. Significant risk of mass loss during concentration steps.

    • Hydration Equilibrium: Can exist in equilibrium with its gem-diol (hydrate) form, especially if stored in the presence of moisture. This shifts the equilibrium away from the imine intermediate.

Reaction Criticality

The success of the reductive amination relies on manipulating the Imine Formation


 Hydrolysis  equilibrium. For 4,4-difluoropentanal, the increased electrophilicity accelerates nucleophilic attack by the amine, but also stabilizes the hemiaminal intermediate, potentially stalling dehydration to the imine.

Experimental Decision Matrix

Select the protocol based on the nucleophilicity of your amine partner.

Amine TypeReactivityRecommended ProtocolReducing Agent
Primary Aliphatic High NucleophilicityMethod A (Direct)NaBH(OAc)

Secondary Aliphatic Moderate NucleophilicityMethod A (Direct)NaBH(OAc)

Anilines / Heterocyclic Low NucleophilicityMethod B (Lewis Acid)Ti(O

Pr)

/ NaBH

Acid Labile Substrates SensitiveMethod C (Buffered)NaBH

CN / AcOH

Detailed Protocols

Method A: Standard STAB Protocol (Sodium Triacetoxyborohydride)

Best for: Routine synthesis with primary/secondary alkyl amines.

Mechanism: Sodium triacetoxyborohydride (STAB) is mild and exhibits high chemoselectivity for imines over aldehydes, allowing for a "one-pot" procedure where the imine does not need to be pre-formed.

Reagents:

  • 4,4-Difluoropentanal (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction kinetics, but DCM is safer for large scale.

  • Acid Additive: Acetic Acid (AcOH) (1.0 equiv) - Crucial for catalyzing imine formation.

Step-by-Step Procedure:

  • Preparation: In a dry vial/flask equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) in anhydrous DCE (3.0 mL).

  • Aldehyde Addition: Add 4,4-difluoropentanal (1.0 mmol).

    • Checkpoint: If the aldehyde is supplied as a solution (e.g., in DCM), ensure the exact molarity is known.

  • Catalysis: Add Acetic Acid (1.0 mmol, 60

    
    L). Stir at Room Temperature (RT) for 15–30 minutes to establish the hemiaminal/imine equilibrium.
    
  • Reduction: Add STAB (1.5 mmol, 318 mg) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under Nitrogen/Argon atmosphere for 2–16 hours. Monitor by LC-MS or TLC.

    • Target: Disappearance of the imine intermediate (often visible on LC-MS) and starting amine.

  • Quench: Quench by adding saturated aqueous NaHCO

    
     (3 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (3 x 5 mL). Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate.
    • CRITICAL WARNING: Do not apply high vacuum (< 10 mbar) or heat (> 30°C) for extended periods if the product is a low-molecular-weight amine, as the 4,4-difluoropentyl chain does not add significant mass.

Method B: Titanium(IV) Isopropoxide Mediated

Best for: Weakly nucleophilic amines (anilines) or sterically hindered systems.

Mechanism: Ti(O


Pr)

acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine.

Step-by-Step Procedure:

  • Imine Formation: In a dry flask, combine Amine (1.0 equiv) and 4,4-difluoropentanal (1.1 equiv).

  • Lewis Acid: Add neat Ti(O

    
    Pr)
    
    
    
    (1.5 - 2.0 equiv).
    • Note: The mixture may become viscous. If stirring is difficult, add a minimal amount of dry THF (0.5 mL per mmol).

  • Incubation: Stir the neat/concentrated mixture at RT for 2–6 hours.

    • Validation: Monitor imine formation by

      
      H NMR (shift of aldehyde proton from ~9.8 ppm to imine ~7-8 ppm) if necessary.
      
  • Dilution & Reduction: Dilute with dry Ethanol or Methanol (3-5 mL per mmol). Carefully add NaBH

    
      (1.5 equiv) in portions.
    
    • Safety: Exothermic reaction with gas evolution. Cool to 0°C if scale > 5 mmol.

  • Quench: Add water (1 mL) to hydrolyze the titanates. A white precipitate (TiO

    
    ) will form.
    
  • Filtration: Filter the suspension through a Celite pad. Wash the pad with EtOAc or DCM.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Visualization of Workflows

ReductiveAmination Start Start: 4,4-Difluoropentanal AmineCheck Check Amine Nucleophilicity Start->AmineCheck MethodA Method A: Direct STAB (DCE, AcOH, NaBH(OAc)3) AmineCheck->MethodA Alkyl Amines (Primary/Secondary) MethodB Method B: Lewis Acid (Ti(OiPr)4 then NaBH4) AmineCheck->MethodB Anilines / Hindered (Weak Nucleophiles) ImineEq Equilibrium: Hemiaminal/Imine MethodA->ImineEq AcOH Catalysis MethodB->ImineEq Ti(IV) Dehydration Reduction Hydride Transfer ImineEq->Reduction In situ reduction Workup Quench (NaHCO3 or H2O) & Extraction Reduction->Workup

Figure 1: Decision tree for selecting the optimal reductive amination protocol based on amine properties.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Hydrated AldehydePre-dry aldehyde over activated 3Å molecular sieves in DCM for 1h before use.
No Reaction (Method A) Imine not formingSwitch to Method B (Ti(O

Pr)

). The steric bulk of the

-fluorines may be hindering attack.
Dialkylation (with 1° amines) Over-reactionUse a large excess of amine (5-10 equiv) or switch to Method B (stepwise addition prevents dialkylation).
Product Volatility Loss during dryingForm the HCl salt immediately after workup by adding 1M HCl in ether/dioxane, then concentrate the salt.
Safety Note: HF Generation

While 4,4-difluoropentanal is generally stable, exposure to strong Lewis acids at high temperatures could theoretically induce elimination of HF.

  • Precaution: Avoid heating reaction mixtures above 60°C.

  • Glassware: Standard borosilicate glass is acceptable (HF generation is negligible under these mild conditions), but avoid prolonged storage of acidic crude mixtures.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[1] Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, vol. 61, no. 14, 2018, pp. 5822–5880. Link

Sources

Method

Unlocking New Potential in Targeted Protein Degradation: Application Notes for 4,4-Difluoropentan-1-amine as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4][] This induced proximity results in the ubiquitination of the POI and its subsequent degradation by the proteasome.[6]

While the choice of ligands for the POI and E3 ligase dictates the specificity of the PROTAC, the linker is a critical determinant of its overall efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[7][8] The length, composition, and conformation of the linker can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic profile.[9]

This application note explores the use of 4,4-Difluoropentan-1-amine as a novel linker in PROTAC design. We will delve into the unique advantages conferred by strategic fluorination of aliphatic linkers and provide detailed protocols for the synthesis and evaluation of PROTACs incorporating this building block.

The Advantage of Fluorination in Aliphatic Linkers

Aliphatic chains are a common choice for PROTAC linkers due to their synthetic tractability and flexibility.[] However, they can sometimes contribute to poor physicochemical properties, such as high lipophilicity and metabolic instability.[1] The introduction of fluorine atoms into the linker is a well-established medicinal chemistry strategy to modulate these properties.[9] Specifically, gem-difluorination, as in 4,4-Difluoropentan-1-amine, offers several potential benefits:

  • Modulation of Physicochemical Properties: Fluorination can alter the lipophilicity of the linker, which in turn affects the solubility and cell permeability of the PROTAC.[9] Studies on fluorinated pentanediol scaffolds have shown that "skipped" fluorination patterns can reduce lipophilicity.[9]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine atoms at metabolically vulnerable positions within the linker can block enzymatic degradation, thereby improving the pharmacokinetic profile of the PROTAC.[1]

  • Conformational Control: The presence of fluorine can influence the conformational preferences of the linker.[9] This can be advantageous in pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation.

  • Improved Binding Interactions: In some cases, fluorine atoms can participate in favorable interactions, such as hydrogen bonds or multipolar interactions, with the POI or E3 ligase, potentially enhancing the stability of the ternary complex.

The 4,4-difluoro substitution in the pentan-1-amine linker provides a unique combination of a flexible aliphatic chain with the benefits of gem-difluorination, offering a promising scaffold for the development of next-generation PROTACs.

Visualizing the PROTAC Mechanism and Synthesis

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (4,4-Difluoropentan-1-amine linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action of a PROTAC utilizing a 4,4-Difluoropentan-1-amine linker.

PROTAC_Synthesis_Workflow cluster_1 Synthetic Workflow for a PROTAC with 4,4-Difluoropentan-1-amine Linker Start Starting Materials: - POI Ligand-COOH - E3 Ligase Ligand - 4,4-Difluoropentan-1-amine Step1 Step 1: Amide Coupling (POI Ligand-COOH + 4,4-Difluoropentan-1-amine) Start->Step1 Intermediate Intermediate: POI-Linker-NH2 Step1->Intermediate Step2 Step 2: Second Amide Coupling or SNAr (Intermediate + E3 Ligase Ligand with reactive group) Intermediate->Step2 Crude_PROTAC Crude PROTAC Step2->Crude_PROTAC Purification Purification (e.g., RP-HPLC) Crude_PROTAC->Purification Final_PROTAC Pure PROTAC Purification->Final_PROTAC Characterization Characterization (LC-MS, NMR) Final_PROTAC->Characterization

Caption: General synthetic workflow for a PROTAC with a 4,4-Difluoropentan-1-amine linker.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes a general procedure for the synthesis of a PROTAC using 4,4-Difluoropentan-1-amine as the linker, forming amide bonds with a carboxylic acid-functionalized POI ligand and a suitable E3 ligase ligand.

Materials:

  • POI ligand with a carboxylic acid handle (1.0 eq)

  • 4,4-Difluoropentan-1-amine (1.1 eq)

  • E3 ligase ligand with a suitable reactive handle (e.g., carboxylic acid or a leaving group for SNAr) (1.0 eq)

  • Coupling reagents: HATU (1.2 eq) or EDC (1.5 eq) with HOBt (1.5 eq)[11]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[11]

  • Anhydrous solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents for workup and purification: Ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for column chromatography, and solvents for HPLC.

Procedure:

Step 1: Coupling of POI Ligand with 4,4-Difluoropentan-1-amine

  • Dissolve the POI ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add 4,4-Difluoropentan-1-amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the POI-linker intermediate.

Step 2: Coupling of POI-Linker Intermediate with E3 Ligase Ligand

This step will vary depending on the reactive handle on the E3 ligase ligand.

Scenario A: E3 Ligase Ligand with a Carboxylic Acid

  • Follow the same amide coupling procedure as in Step 1, using the POI-linker intermediate (1.0 eq) and the E3 ligase ligand-COOH (1.0 eq).

Scenario B: E3 Ligase Ligand for SNAr (e.g., with a fluoro or chloro group on an aromatic ring)

  • Dissolve the POI-linker intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq) in a suitable solvent such as DMF or DMSO.

  • Add a base such as DIPEA or potassium carbonate.

  • Heat the reaction mixture (e.g., 80-120 °C) and stir for 12-24 hours. Monitor by LC-MS.

  • Perform an aqueous workup as described in Step 1.

  • Purify the final PROTAC using reverse-phase preparative HPLC.

Characterization:

  • Confirm the identity and purity of the final PROTAC using LC-MS and ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Human cell line expressing the POI

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Biophysical and Cellular Assays for PROTAC Characterization

A comprehensive evaluation of a novel PROTAC requires a suite of biophysical and cellular assays to understand its mechanism of action.

Assay TypeTechniquePurpose
Binding Affinity Isothermal Titration Calorimetry (ITC)To determine the binding affinity (Kd) of the PROTAC to the POI and the E3 ligase individually.[12]
Surface Plasmon Resonance (SPR)To measure the kinetics (kon and koff) and affinity (Kd) of binary interactions.[12]
Fluorescence Polarization (FP)A high-throughput method to determine binding affinities in a competitive binding format.[13]
Ternary Complex Formation SPR or Bio-Layer Interferometry (BLI)To study the formation and stability of the ternary complex and determine cooperativity.[12]
FRET-based assaysTo detect the proximity of the POI and E3 ligase in the presence of the PROTAC.[14]
¹⁹F NMRCan be used in competitive binding assays to study ternary complex formation and cooperativity.[15]
Cellular Target Engagement NanoBRET™ Target Engagement AssayTo measure the binding of the PROTAC to the POI or E3 ligase in living cells.[16]
Cell Permeability PAMPA (Parallel Artificial Membrane Permeability Assay)To assess the passive permeability of the PROTAC.[17]
Caco-2 Permeability AssayTo evaluate both passive permeability and active transport.[17]

Conclusion

The strategic incorporation of fluorine into PROTAC linkers presents a promising avenue for optimizing the properties of these powerful therapeutic agents. 4,4-Difluoropentan-1-amine offers a unique scaffold that combines the flexibility of an aliphatic chain with the beneficial effects of gem-difluorination. The protocols and characterization methods outlined in this application note provide a framework for researchers to synthesize and evaluate novel PROTACs based on this linker, with the potential to develop degraders with improved efficacy, selectivity, and pharmacokinetic profiles. Further investigation into the specific conformational effects and ternary complex interactions of PROTACs containing this linker will undoubtedly contribute to the rational design of the next generation of targeted protein degraders.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. ePrints Soton.
  • Testa, A., et al. (2020). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
  • ChemPep Inc. (n.d.). Overview of PROTAC Linkers. ChemPep.
  • Poongavanam, V., et al. (2021). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability.
  • Esubalew Abeje, Y., et al. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
  • Ciulli, A., et al. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. RSC Publishing.
  • Fallan, C., & Baud, M. G. J. (2022). Impact of different binding orientations of linker on PROTAC conformations: A computational comparative study of dBET6 and dBET23. American Chemical Society.
  • Al-Ali, H., et al. (2022). Development of biophysical assays for studies of PROTACs. Diva-portal.org.
  • BenchChem. (2025).
  • Mares, A., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed.
  • Poongavanam, V., et al. (2023).
  • Oxford Global. (2023). Biophysical Tools for the Design and Development of PROTACs. Oxford Global.
  • Poongavanam, V., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - NIH.
  • Blanchard, N., & Bizet, V. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP).
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers.
  • Schene, M. E., Infield, D. T., & Ahern, C. A. (2024). Expression and purification of fluorinated proteins from mammalian suspension culture. PubMed.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed.
  • Due-Hansen, M. E., et al. (2016).
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • Cecchini, C., et al. (2022).
  • BOC Sciences. (n.d.). Alkyl Linkers in PROTACs - Improve Permeability & PK. BOC Sciences.
  • Schene, M. E., Infield, D. T., & Ahern, C. A. (2024).
  • Shchegravina, O., et al. (2020).
  • Merck Millipore. (n.d.).
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • Organic Chemistry Portal. (n.d.).
  • Hanson, G. S. M., et al. (2025).
  • BenchChem. (n.d.). Technical Support Center: The Impact of PEG Linkers on PROTAC Cell Permeability. BenchChem.

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Technical Notes & Optimization

Troubleshooting

Preventing volatility loss of free base 4,4-Difluoropentan-1-amine

Welcome to the technical support guide for 4,4-Difluoropentan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the handli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4,4-Difluoropentan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the handling and storage of this volatile compound. Our goal is to provide you with the necessary expertise and validated protocols to ensure the integrity and stability of your samples, minimizing loss and maximizing experimental reproducibility.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the volatility of 4,4-Difluoropentan-1-amine and outlines the best practices for its management in a laboratory setting.

Q1: What makes free base 4,4-Difluoropentan-1-amine volatile and what are the primary causes of its loss?

Answer: The volatility of 4,4-Difluoropentan-1-amine stems from its physicochemical properties. As an organic compound with a relatively low molecular weight, it possesses a significant vapor pressure at room temperature, meaning it has a natural tendency to evaporate readily.[1] The primary causes of sample loss are:

  • Evaporation: Direct loss of the compound from a liquid to a gaseous state when containers are open to the atmosphere, even for brief periods. Minimizing the exposure time of volatile liquids to open air is crucial.[2]

  • Improper Storage: Storing the compound at ambient temperatures or in poorly sealed containers accelerates evaporation.[2][3]

  • Co-evaporation with Solvents: During solvent removal steps (e.g., using a rotary evaporator), the compound can be lost along with the solvent, especially under high vacuum and elevated temperatures.[4]

  • Chemical Reactivity: As a free base amine, it is susceptible to reacting with atmospheric carbon dioxide to form a non-volatile carbonate salt. This is a form of chemical degradation that results in the loss of the free base form.

Q2: What are the ideal storage conditions for short-term and long-term stability?

Answer: Proper storage is the most critical factor in preventing volatility loss. The appropriate conditions depend on the intended duration of storage. Most fluorinated compounds are sensitive to heat and should be stored at low temperatures to prevent degradation.[5]

Parameter Short-Term Storage (< 1 month) Long-Term Storage (> 1 month) Rationale
Temperature 2°C to 8°C (Refrigerated)-20°C or below (Frozen)Reduces vapor pressure and significantly slows the rate of evaporation.[2][3]
Atmosphere Tightly sealed containerInert gas (Argon or Nitrogen) blanketPrevents reaction with atmospheric O₂, CO₂, and moisture.[5]
Container Amber glass vial with screw cap & PTFE linerAmber glass vial with screw cap & PTFE linerGlass is inert, amber color protects from light-induced degradation, and PTFE liners provide a superior seal.[5]
Form Free BaseRecommended: Hydrochloride (HCl) Salt Converting the amine to a salt form dramatically reduces its volatility, making it more stable for long-term storage.
Q3: How does converting the free base to a salt form help, and when should I do it?

Answer: Converting the volatile liquid free base to a solid salt (e.g., hydrochloride or hydrobromide) is a standard and highly effective strategy for long-term preservation. Amine salts are ionic compounds that form a stable crystal lattice. This structure results in:

  • Drastically Reduced Volatility: Salts have negligible vapor pressure compared to their corresponding free bases.

  • Enhanced Stability: The protonated amine is less susceptible to oxidation and reaction with atmospheric CO₂.

You should consider converting to a salt if you plan to store the material for several weeks or longer. The free base can then be freshly regenerated in the required quantity on the day of the experiment.

Q4: What are the best practices for handling 4,4-Difluoropentan-1-amine during experimental use?

Answer: To maintain concentration and purity during your experiments, adhere to the following handling procedures:

  • Work in a Ventilated Area: Always handle volatile amines in a certified fume hood to prevent inhalation of vapors and ensure safety.[2][6]

  • Temperature Control: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside. If possible, perform liquid transfers using pre-chilled solvents and keep samples on ice.

  • Minimize Exposure: Open containers for the shortest time possible. Use tools like pipettes or dispensers that offer rapid transfer.[2]

  • Inert Atmosphere Operations: For highly sensitive applications, perform transfers inside a glove box or use Schlenk line techniques to maintain an inert atmosphere.

  • Secure Sealing: Immediately after use, tightly close the container. For extra security, wrap the cap threads with Parafilm or Teflon tape.[2]

Troubleshooting Guide

This section provides solutions to specific issues that you may encounter during your work with 4,4-Difluoropentan-1-amine.

Problem: My sample concentration is significantly lower than expected after solvent removal.
  • Likely Cause: The compound has co-evaporated with the solvent during the concentration step. This is common when using a rotary evaporator under high vacuum.

  • Solution Workflow:

    • Avoid High Vacuum: Do not use a high vacuum line for solvent removal with volatile products.[4]

    • Modify Rotary Evaporation Conditions: Reduce the vacuum strength as much as possible and use the lowest practical water bath temperature. The goal is to find a balance where the solvent evaporates at a reasonable rate while the product remains in the flask.

    • Check the Cold Trap: If you suspect loss, you can often recover some of the volatile compound from the vacuum trap, though this is not an efficient or quantitative method.[4]

    • Alternative Methods: For small-scale work, gently blowing a stream of inert gas (Nitrogen or Argon) over the surface of the solution is a much safer way to remove a volatile solvent without losing a volatile product. For larger scales, consider a Kugelrohr distillation apparatus.[4]

Problem: I observe peak tailing or inconsistent results in my chromatographic analysis (GC/LC-MS).
  • Likely Cause:

    • Analyte Loss: The compound is evaporating from the sample vial in the autosampler before injection.

    • Active Site Interaction: Free amines are basic and can interact strongly with acidic silanol groups on standard silica-based GC columns or LC stationary phases, leading to poor peak shape (tailing).

  • Solution Workflow:

    • Sample Preparation: Use autosampler vials with high-quality septa and cap them immediately after preparation. If possible, use a cooled autosampler tray.

    • Chromatography Column Choice: For Gas Chromatography (GC), use a column specifically designed for volatile amine analysis. These columns have a base-deactivated surface that minimizes interactions and improves peak shape.[7]

    • pH Modification (for LC): For Liquid Chromatography (LC), ensure the mobile phase pH is appropriate. Buffering the mobile phase to be at least 2 pH units above or below the pKa of the amine can ensure it is in a single protonation state, improving peak shape.

    • Derivatization: In some cases, derivatizing the amine group can reduce its polarity and improve chromatographic performance, though this adds an extra step to the sample preparation.

Logical Troubleshooting Flow

The following diagram outlines a systematic approach to diagnosing and resolving issues related to the loss of 4,4-Difluoropentan-1-amine.

TroubleshootingFlow start Problem: Sample Loss or Inconsistent Results check_storage Review Storage Conditions: Temp? Atmosphere? Seal? start->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_handling Review Handling Protocol: Exposure time? Temp control? handling_ok Handling OK check_handling->handling_ok Yes handling_bad Improper Handling check_handling->handling_bad No check_analysis Review Analytical Method: Column type? Sample prep? analysis_ok Analysis OK check_analysis->analysis_ok Yes analysis_bad Method Issue check_analysis->analysis_bad No storage_ok->check_handling sol_storage Action: Implement recommended storage protocols (low temp, inert gas). Convert to salt for long-term. storage_bad->sol_storage handling_ok->check_analysis sol_handling Action: Minimize air exposure, use cold solvents, work quickly in fume hood. handling_bad->sol_handling sol_degradation Suspect Chemical Degradation (e.g., reaction with CO2). Action: Use inert atmosphere for all steps. analysis_ok->sol_degradation sol_analysis Action: Use base-deactivated column (GC), adjust mobile phase pH (LC), use cooled autosampler. analysis_bad->sol_analysis

Caption: Ishikawa (Fishbone) diagram of potential causes for sample loss.

References
  • How to store fluorinated pharmaceutical intermediates properly? (2025). Protheragen Blog.
  • Tips & Tricks: Volatile Compounds.University of Rochester, Department of Chemistry.
  • Volatile Liquid Handling: Techniques & Automation. (2023). Artel.
  • Reducing Solvent Emissions in the Laboratory. (2016). Lab Manager.
  • Using VaporTrap Filters to Decrease VOCs in Safety Cabinets.Justrite.
  • The Proper Storage and Handling of Volatile Analytical Standards. (2024). Chem-Aqua.
  • An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. (2011). American Laboratory.
  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
  • VAPOR PRESSURE 6-60.CRC Handbook of Chemistry and Physics.

Sources

Optimization

Technical Support Center: Optimizing 4,4-Difluoropentyl Amine Couplings

Subject: Yield Optimization & Troubleshooting Guide for Fluorinated Alkyl Amine Couplings Applicable Compound: 4,4-Difluoropentan-1-amine (and related -difluoro amines) Case ID: TCH-F-AMINE-001 Executive Summary: The "In...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Yield Optimization & Troubleshooting Guide for Fluorinated Alkyl Amine Couplings Applicable Compound: 4,4-Difluoropentan-1-amine (and related


-difluoro amines)
Case ID:  TCH-F-AMINE-001

Executive Summary: The "Invisible" Yield Killer

The Core Problem: Researchers often treat 4,4-difluoropentyl amine like a standard alkyl amine (e.g.,


-pentylamine). However, the introduction of the gem-difluoro group at the C4 position creates a specific physicochemical profile that leads to two primary failure modes:
  • Volatility of the Free Base: The free base of this amine is significantly more volatile than its non-fluorinated counterpart due to reduced intermolecular Van der Waals forces. Rotary evaporation of the free base often leads to >50% material loss.

  • Salt Solubility: The commercial HCl salt is often sparingly soluble in standard coupling solvents (DCM, anhydrous THF), leading to "heterogeneous" reactions where the amine never fully enters the solution to react.

The Solution Philosophy:

  • Never isolate the free base. Perform in situ neutralization.

  • Switch coupling reagents. Move from standard EDC/NHS to T3P® (Propylphosphonic anhydride) or HATU to drive kinetics.

  • Modify Workup: Use acidic washes to trap unreacted amine or water-soluble byproduct strategies.

Decision Matrix: Selecting the Right Workflow

Before starting, select your protocol based on your scale and the complexity of your carboxylic acid partner.

CouplingDecision Start Start: Select Acid Partner ScaleCheck Scale of Reaction? Start->ScaleCheck Sterics Is Acid Sterically Hindered? ScaleCheck->Sterics < 100 mg T3P_Route Protocol A: T3P (EtOAc/DMF) Best for: Scalability, Easy Workup ScaleCheck->T3P_Route > 100 mg (Scalable) Sterics->T3P_Route No (Standard) HATU_Route Protocol B: HATU (DMF) Best for: Difficult/Precious Acids Sterics->HATU_Route Yes (Bulky) Mixed_Route Protocol C: Mixed Anhydride (IBCF/NMM) Sterics->Mixed_Route Cost Sensitive

Figure 1: Decision matrix for selecting the optimal coupling reagent based on reaction scale and steric hindrance.

Detailed Experimental Protocols

Protocol A: The T3P Method (Recommended)

Why: T3P (Propylphosphonic anhydride) generates water-soluble byproducts.[1] This allows you to wash away impurities without column chromatography, which is critical for retaining volatile fluorinated products.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2][3]

  • 4,4-Difluoropentyl amine HCl salt (1.2 equiv)[4]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if acid is insoluble in EtOAc).

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and the Amine HCl salt in EtOAc (approx. 5-10 mL per mmol).

    • Note: The amine salt will likely remain suspended. This is normal.

  • Base Addition: Add DIPEA dropwise.

    • Critical Check: The solution should clarify as the amine salt is neutralized. If it remains cloudy, add a small amount of DMF.

  • Activation: Cool to 0 °C. Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[3][5]

  • Workup (The "Yield Saver"):

    • Do NOT concentrate yet.

    • Wash the organic layer with Water (2x) to remove T3P byproducts.[6]

    • Wash with 0.5 M HCl (1x) to remove excess amine and DIPEA.

    • Wash with Sat. NaHCO3 (1x) and Brine (1x).

    • Dry over Na2SO4 and concentrate.[3][7]

Protocol B: The HATU Method (High Activity)

Why: For sterically hindered acids or when T3P fails. HATU is faster but requires chromatography.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2][3]

  • HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Amine HCl salt (1.2 equiv)

  • Solvent: Anhydrous DMF.

Step-by-Step:

  • Pre-activation: Dissolve Acid and HATU in DMF. Add 1.0 equiv of DIPEA.[3] Stir for 5 mins.

    • Mechanism:[1][3][6][8][9][10][11] This forms the activated OAt-ester.[3]

  • Amine Addition: In a separate vial, dissolve Amine HCl salt in minimal DMF + 2.0 equiv DIPEA.

  • Coupling: Add the amine solution to the activated acid mixture.

  • Reaction: Stir at RT for 1-2 hours.

  • Workup:

    • Dilute with EtOAc (excess).[3]

    • Wash with Sat. LiCl (3x) to remove DMF.

    • Standard acidic/basic washes as above.

Troubleshooting & FAQs

Ticket #1: "LCMS shows product, but I lost everything on the Rotovap."

Diagnosis: Volatility of the Free Base or Low MW Amide. Root Cause: Fluorination decreases the boiling point relative to molecular weight by reducing intermolecular H-bonding capability. If your product is a low molecular weight amide (<250 Da), it may sublime or co-evaporate. Corrective Action:

  • Do not dry to completion. Concentrate to a small volume of solvent, then directly load onto a column.

  • Salt Formation: If your product has a basic center (e.g., a pyridine ring), isolate it as an HCl or TFA salt to kill volatility.

Ticket #2: "The reaction is stuck at 30% conversion."

Diagnosis: Incomplete Salt Breaking. Root Cause: The 4,4-difluoropentyl amine HCl salt is robust. If you use weak bases (like Pyridine) or insufficient DIPEA, the amine remains protonated (


) and cannot attack the activated ester.
Corrective Action: 
  • Increase Base: Ensure you are using at least 3.0 equivalents of DIPEA relative to the amine salt.

  • Solvent Switch: Switch from DCM to DMF or NMP to better solubilize the salt ion pair.

Ticket #3: "I see a dimer impurity."

Diagnosis: Amine Dimerization (Rare but possible with Aldehyde contaminants). Root Cause: If your carboxylic acid contains trace aldehydes, reductive amination can occur. Corrective Action: Ensure high purity of starting materials.

Mechanistic Insight: Why T3P?

T3P is superior for fluorinated amines because it minimizes the "workup loss" vector. Unlike EDC/HOBt, which produces urea byproducts that often require chromatography, T3P byproducts are water-soluble.

T3P_Mechanism T3P T3P Reagent Activated Mixed Anhydride Intermediate T3P->Activated + Acid / Base Acid Carboxylic Acid Amine 4,4-Difluoro Amine Product Fluorinated Amide Activated->Product + Amine Byproduct P-Byproduct (Water Soluble!) Activated->Byproduct Leaving Group

Figure 2: T3P reaction pathway highlighting the generation of water-soluble byproducts, simplifying purification.

Quantitative Data: Reagent Comparison

FeatureT3P (Propylphosphonic anhydride)HATUEDC / HOBt
Coupling Efficiency HighVery HighModerate
Epimerization Risk Lowest LowModerate
Workup Ease Excellent (Wash only)Poor (Requires Col.)Moderate
Toxicity LowHigh (Uronium salts)Moderate (Sensitizer)
Cost ModerateHighLow

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[12] Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Patterson, A. W., et al. (2011). Optimization of T3P for Solid-Phase Peptide Synthesis. Tetrahedron Letters. (General reference for T3P kinetics).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4,4-difluoropentan-1-amine hydrochloride before handling.

Sources

Optimization

Purification of fluorinated amines by ion-exchange chromatography

This guide serves as a specialized technical resource for the purification of fluorinated amines using ion-exchange chromatography (IEX). It is designed for researchers encountering the unique physicochemical challenges...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the purification of fluorinated amines using ion-exchange chromatography (IEX). It is designed for researchers encountering the unique physicochemical challenges imposed by fluorine substitution.

The "Fluorine Effect" on Chromatography

Before troubleshooting, you must understand why your standard amine purification protocols fail with fluorinated analogs. Fluorine is the most electronegative element; its introduction into an amine scaffold fundamentally alters two properties:

  • Basicity (pKa) Depression: Fluorine exerts a powerful inductive effect (

    
    ), pulling electron density away from the nitrogen lone pair. This significantly lowers the pKa of the conjugate acid.
    
    • Standard Amine pKa: ~9–11[1][2]

    • 
      -Fluorinated Amine pKa: ~7–9[2]
      
    • Trifluoroethyl Amine pKa: ~5.5–6.0

    • Consequence: At neutral pH (7.0), many fluorinated amines are neutral , not positively charged. They will flow through a cation exchange column if the loading pH is not adjusted.

  • Lipophilicity Modulation: While often assumed to increase hydrophobicity, fluorine can also induce polarity through the C-F dipole. This creates "mixed-mode" interactions (ionic + hydrophobic) that can lead to peak tailing or irreversible binding if not managed.

Method Development & Resin Selection[3][4][5][6]

Decision Matrix: Which Resin?

Do not default to Weak Cation Exchange (WCX) resins. For fluorinated amines, Strong Cation Exchange (SCX) is almost always required.

  • WCX (Carboxylic Acid ligands): Effective range pH > 4.5. If you need to load at pH 3 to protonate your amine, the WCX resin loses its negative charge and binding capacity drops to zero.

  • SCX (Sulfonic Acid ligands): Remains negatively charged across the entire pH range (1–14). This allows you to load at very low pH (2–3) to capture weakly basic fluorinated amines.

Visual Workflow: Resin & pH Selection

The following logic tree guides your initial method setup.

ResinSelection Start Start: Analyze Fluorinated Amine Check_pKa Estimate pKa of Amine Start->Check_pKa High_pKa pKa > 8.0 (e.g., Monofluoro-alkyl) Check_pKa->High_pKa Moderate Basicity Low_pKa pKa < 7.0 (e.g., Trifluoroethyl, Difluoro) Check_pKa->Low_pKa Weak Basicity Resin_WCX Option: WCX or SCX Load pH: 5.0 - 6.0 High_pKa->Resin_WCX Resin_SCX MANDATORY: SCX (Sulfonic Acid) Load pH: 2.0 - 3.0 Low_pKa->Resin_SCX Check_Lipophilicity Check LogP (Hydrophobicity) Resin_SCX->Check_Lipophilicity High_LogP High LogP (Hydrophobic) Check_Lipophilicity->High_LogP Low_LogP Low LogP (Hydrophilic) Check_Lipophilicity->Low_LogP Solvent_Org Load: 50-80% MeOH/Water Wash: 100% MeOH High_LogP->Solvent_Org Solvent_Aq Load: 100% Aqueous Wash: Water then 50% MeOH Low_LogP->Solvent_Aq

Caption: Logic flow for selecting resin type and solvent composition based on amine basicity (pKa) and lipophilicity.

Troubleshooting Center (Q&A)

Issue 1: "My target compound flows through the column during loading."

Diagnosis: The amine is not protonated. Mechanism: You likely used a standard loading protocol (e.g., dissolved in Methanol or Water without acid). Due to the fluorine-induced pKa drop, your amine is neutral at pH 6–7 and cannot interact with the resin.

Corrective Protocol:

  • Acidify the Load: Dissolve your crude mixture in 5–10% Acetic Acid (AcOH) or 0.1% TFA in Methanol/Water.

  • Target pH: Ensure the load pH is at least 2 units below the calculated pKa of your amine.

    • Example: If pKa is 5.5, load at pH 3.5 or lower.

  • Use SCX: Ensure you are using a Strong Cation Exchanger (e.g., Tosoh Toyopearl SP, Bio-Rad AG 50W, or silica-based SCX for flash).

Issue 2: "I have low recovery; the compound sticks but won't elute."

Diagnosis: Mixed-mode retention (Hydrophobic interaction + Ionic). Mechanism: Fluorinated groups can be surprisingly lipophilic. The compound is bound ionically to the sulfonate group AND hydrophobically to the resin backbone (especially on polystyrene-divinylbenzene resins). Standard ammonia elution neutralizes the charge but doesn't break the hydrophobic bond.

Corrective Protocol:

  • Organic Modifier: Increase the organic solvent concentration in your elution buffer.

    • Standard: 2M

      
       in MeOH.
      
    • Aggressive: 2M

      
       in 50:50 MeOH:DCM (Dichloromethane) or MeOH:THF. Note: Check resin compatibility with DCM/THF.
      
  • Step Gradient:

    • Wash 1: Water (remove salts).

    • Wash 2: 100% Methanol (break weak hydrophobic interactions).

    • Elution: 5%

      
       in Methanol.
      
Issue 3: "I cannot separate the mono-fluorinated impurity from the di-fluorinated target."

Diagnosis: pKa masking. Mechanism: Both compounds are amines, so both bind to the SCX. However, their pKa values differ significantly due to the additive inductive effect of fluorine.[1][3]

Data Table: The Fluorine pKa Shift

Compound ClassApprox.[4][5][6][7] pKa

pKa (vs Parent)
Recommended Elution Strategy
Ethylamine (Parent)~10.70Elutes last (Strongest Base)

-Fluoroethylamine
~9.0-1.7Elutes mid-gradient

-Difluoroethylamine
~7.3-3.4Elutes early (Weak Base)

-Trifluoroethylamine
~5.7-5.0Elutes in void/wash if pH > 6

Corrective Protocol (pH Gradient Elution): Instead of a sudden "blast" with ammonia, use a pH gradient to elute species sequentially based on pKa.

  • Load: pH 3.0 (All bind).

  • Elution Buffer A: Phosphate buffer pH 6.0. (Elutes Trifluoro- species).[6]

  • Elution Buffer B: Phosphate buffer pH 8.0. (Elutes Difluoro- species).

  • Elution Buffer C: High pH Ammonia/MeOH. (Elutes Mono-fluoro/Non-fluorinated).

Validated Experimental Protocol

Application: Purification of a


-difluoroamine from a crude reaction mixture.

Materials:

  • Resin: Silica-based SCX (Strong Cation Exchange) cartridge (e.g., Teledyne ISCO RediSep SCX or equivalent).[7]

  • Loading Solvent: 5% Acetic Acid in Methanol.

  • Wash Solvent: 100% Methanol.[8]

  • Elution Solvent: 2M Ammonia (

    
    ) in Methanol (freshly prepared).
    

Step-by-Step Procedure:

  • Conditioning: Flush the SCX column with 3 Column Volumes (CV) of Methanol, followed by 3 CV of 5% Acetic Acid in Methanol. Rationale: This ensures the sulfonic acid groups are active and the column environment is acidic.

  • Sample Loading: Dissolve the crude residue in the minimum volume of 5% Acetic Acid in Methanol . Load onto the column.[9][10] Rationale: Low pH ensures the difluoroamine (pKa ~7.3) is fully protonated (

    
    ).
    
  • Wash Step (Impurity Removal): Elute with 5–10 CV of 100% Methanol.

    • Observation: Neutral impurities, acids, and extremely weak bases (e.g., amides) will elute. The fluorinated amine remains bound.

  • Elution Step (Product Release): Switch solvent to 2M

    
     in Methanol .
    
    • Mechanism:[11][3][7][10] The high concentration of ammonia deprotonates the amine (

      
      ) and acts as a counter-ion (
      
      
      
      ) to displace it from the resin.
  • Post-Run: Concentrate fractions immediately. Note: Fluorinated amines can be volatile; avoid high vacuum/heat if the molecular weight is low.

Troubleshooting Logic Tree

Use this diagram to diagnose specific failure modes during your experiment.

Troubleshooting Problem Identify Problem NoBind No Retention (In Flow-through) Problem->NoBind Stuck Poor Recovery (Stuck on Column) Problem->Stuck Impure Co-elution with Impurities Problem->Impure Check_pH Check Load pH NoBind->Check_pH Check_Resin Check Resin Type NoBind->Check_Resin Check_Solubility Check Solubility Stuck->Check_Solubility Check_Impurity Identify Impurity Impure->Check_Impurity Action_Acidify Action: Acidify Load (pH < pKa - 2) Check_pH->Action_Acidify pH too high Action_SwitchSCX Action: Switch to SCX (WCX fails at low pH) Check_Resin->Action_SwitchSCX Using WCX Action_OrgMod Action: Add THF/DCM to Elution Buffer Check_Solubility->Action_OrgMod Hydrophobic Retention Action_Gradient Action: Use pH Gradient (Exploit pKa diff) Check_Impurity->Action_Gradient Similar Amine Action_Wash Action: Increase Wash Vol (Remove Neutrals) Check_Impurity->Action_Wash Neutral Impurity

Caption: Diagnostic flow for resolving retention, recovery, and purity issues in IEX of fluorinated amines.

References

  • Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100–1115.

  • Teledyne ISCO. (2012).[7] RediSep SCX Column: Purification of Organic Compounds. Application Note AN87.

  • Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

  • Bio-Rad Laboratories. (n.d.). Ion Exchange Chromatography Media Selection Guide. Bio-Rad Tech Support.

  • Swallow, S. (2015). Fluorine in Medicinal Chemistry. Progress in Medicinal Chemistry, 54, 65–133.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 4,4-Difluoropentan-1-amine vs. Non-Fluorinated Analogs

Executive Summary This technical guide provides a comparative analysis of the mass spectrometry (MS) fragmentation patterns of 4,4-Difluoropentan-1-amine (4,4-DFPA) versus its non-fluorinated analog, Pentan-1-amine .[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of the mass spectrometry (MS) fragmentation patterns of 4,4-Difluoropentan-1-amine (4,4-DFPA) versus its non-fluorinated analog, Pentan-1-amine .[1] Designed for drug development professionals, this document elucidates the specific "fluorine signature"—notably the neutral loss of hydrogen fluoride (HF)—that distinguishes 4,4-DFPA in metabolic identification workflows. We provide a self-validating LC-MS/MS protocol and mechanistic insights into how the gem-difluoro moiety alters ionization efficiency and fragmentation pathways.

Introduction: The Gem-Difluoro Bioisostere

In medicinal chemistry, the substitution of methylene groups (


) with gem-difluoro groups (

) is a strategic bioisosteric replacement used to block metabolic oxidation and modulate lipophilicity. However, this substitution significantly alters the mass spectral behavior of the molecule.
  • Target Molecule: 4,4-Difluoropentan-1-amine (MW: 123.15 Da)[1]

  • Control Molecule: Pentan-1-amine (MW: 87.16 Da)

Understanding the fragmentation differences between these two is critical for validating the integrity of fluorinated building blocks during synthesis and tracking their metabolites in biological matrices.

Materials & Methods: Self-Validating Protocol

To ensure reproducibility across different platforms (Q-TOF, Orbitrap, or Triple Quadrupole), the following protocol utilizes a "self-validating" system suitability test (SST).

System Suitability & Conditions
  • Instrumentation: ESI-MS/MS (Positive Mode).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: Acidic pH is required to ensure full protonation of the primary amine (

      
      ), maximizing sensitivity for 
      
      
      
      .
  • Self-Validating Step: Before injecting the target, inject a standard of Pentan-1-amine .

    • Pass Criteria: Observation of base peak at m/z 30 (Alpha-cleavage product

      
      ) and neutral loss of ammonia (
      
      
      
      , -17 Da).
Acquisition Parameters[1][2][3]
  • Ionization: Electrospray Ionization (ESI+).

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both labile losses (NH3) and backbone cleavages.

  • Scan Range: m/z 25 – 150.

Comparative Fragmentation Analysis

Control: Pentan-1-amine

The fragmentation of the non-fluorinated control is governed by charge localization on the nitrogen atom.

  • Precursor:

    
    
    
  • Dominant Pathway (Alpha-Cleavage): Homolytic cleavage of the C-C bond adjacent to the nitrogen. This yields the resonance-stabilized iminium ion (

    
    ) at m/z 30 .
    
  • Secondary Pathway: Neutral loss of ammonia (

    
    , 17 Da) yielding the pentyl cation at m/z 71 .
    
Target: 4,4-Difluoropentan-1-amine

The introduction of the electron-withdrawing fluorine atoms changes the landscape. While the amine still directs alpha-cleavage, the


 group introduces a competing "Fluorine Signature" pathway.
  • Precursor:

    
    
    
  • Pathway A (Alpha-Cleavage): The distance between the amine and the fluorines allows standard alpha-cleavage to occur, producing the characteristic m/z 30 ion.

  • Pathway B (The Fluorine Signature - HF Elimination): A hallmark of aliphatic fluorides in ESI-MS/MS is the neutral loss of hydrogen fluoride (HF, 20 Da).

    • Mechanism:[1][2] Proton transfer from the backbone to a fluorine atom, followed by elimination.

    • Observation: Transition from m/z 124

      
       m/z 104.
      
  • Pathway C (Combined Loss): Loss of ammonia (-17) followed by HF loss (-20), or vice versa.

Comparative Data Table
FeaturePentan-1-amine (Control)4,4-Difluoropentan-1-amine (Target)Mechanistic Cause
Molecular Ion

88.1 124.1 Mass shift of +36 Da (2F vs 2H).
Base Peak (High CE) m/z 30 (

)
m/z 30 (

)
Alpha-cleavage (proximal amine is identical).
Diagnostic Neutral Loss -17 Da (

)
-20 Da (HF) & -17 Da (

)
Labile C-F bond activation.
Key Fragment 1 m/z 71 (

)
m/z 104 (

)
Loss of HF from parent.
Key Fragment 2 m/z 43 (

)
m/z 87 (

)
Loss of

from parent.

Mechanistic Visualization

The following diagram illustrates the divergent fragmentation pathways. The "Fluorine Signature" (Red) is the critical differentiator for the target molecule.

FragmentationPathways Figure 1: ESI-MS/MS Fragmentation Tree of 4,4-Difluoropentan-1-amine showing the diagnostic HF loss. Parent 4,4-Difluoropentan-1-amine [M+H]+ m/z 124 Frag_NH3 Loss of NH3 [M+H-17]+ m/z 107 Parent->Frag_NH3 - NH3 (17 Da) Frag_HF Loss of HF [M+H-20]+ m/z 104 Parent->Frag_HF - HF (20 Da) (Fluorine Signature) Frag_Alpha Alpha Cleavage (Iminium Ion) m/z 30 Parent->Frag_Alpha Alpha Cleavage Frag_HF_NH3 Loss of HF + NH3 m/z 87 Frag_NH3->Frag_HF_NH3 - HF Frag_HF->Frag_HF_NH3 - NH3

Figure 1: ESI-MS/MS Fragmentation Tree highlighting the diagnostic HF loss pathway specific to the fluorinated analog.[3][4][5][6][7][8][9]

Application Scientist Notes

Impact on Chromatography (pKa Shift)

While mass spec is the detector, chromatography is the separator. The 4,4-difluoro substitution exerts a strong inductive effect (


), pulling electron density away from the amine.[1]
  • Pentan-1-amine pKa: ~10.6

  • 4,4-DFPA pKa: ~9.5 – 10.0 (Slight reduction due to distance, but measurable).[1]

  • Result: 4,4-DFPA may elute earlier than pentan-1-amine in Reverse Phase (C18) chromatography at high pH, but the lipophilicity of the

    
     group often counteracts this, potentially increasing retention in acidic mobile phases compared to the polar hydrocarbon chain.[1]
    
Identification Strategy

When screening for this compound in a complex matrix (e.g., microsomal incubation):

  • Filter 1: Extract Ion Chromatogram (EIC) for m/z 124.12.

  • Filter 2: Confirm presence of m/z 30 (confirms it is a primary amine).

  • Filter 3 (Crucial): Check for the m/z 104 fragment. If this is absent, the fluorine atoms may have been metabolically defluorinated or the structure is incorrect.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Pentan-1-amine. National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.[10] (Reference for HF neutral loss in ESI-MS).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative

Technical Guide: Impact of 4-Position Difluorination on Amine Basicity and Nucleophilicity

Executive Summary: The "Fluorine Scan" Advantage In modern lead optimization, the installation of a gem-difluoro group at the 4-position of a cyclic amine (specifically piperidine) is a high-value tactic. It addresses a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Scan" Advantage

In modern lead optimization, the installation of a gem-difluoro group at the 4-position of a cyclic amine (specifically piperidine) is a high-value tactic. It addresses a common multiparametric challenge: how to lower amine basicity to improve permeability and reduce hERG liability without abolishing nucleophilic reactivity.

This guide objectively compares the physicochemical profiles of Piperidine , 4-Fluoropiperidine , and 4,4-Difluoropiperidine .

Key Takeaway: 4,4-difluorination typically reduces the


 of the piperidine nitrogen by approximately 1.5 log units  (from ~11.1 to ~9.6). This shift significantly increases the fraction of neutral species (

) at physiological pH (7.4), thereby improving membrane permeability (

) despite the inherent polarity of the C-F bonds.

Physicochemical Landscape: Comparative Data

The following data illustrates the "step-down" effect of progressive fluorination. Note that while basicity drops linearly, nucleophilicity remains sufficient for standard cross-coupling and acylation chemistry.

Table 1: Comparative Physicochemical Metrics
PropertyPiperidine (Parent)4-Fluoropiperidine 4,4-Difluoropiperidine Impact Analysis
Basicity (

)



Brings

into the optimal range (8-9.5) for oral drugs.
Electronic Effect NoneWeak Inductive (

)
Strong Inductive (

)
Cumulative withdrawal through

-bonds reduces N-lone pair density.
Lipophilicity (

)



Intrinsic lipophilicity drops due to C-F polarity.
Distribution (

)

(Mostly Ionized)


Critical Win: Lower

means more neutral drug at pH 7.4, improving

.
Nucleophilicity (

)
HighModerateModerate-LowReduced reactivity but sterically unencumbered (remote 4-position).
Metabolic Stability Low (Oxidation prone)MediumHigh Blocks Cytochrome P450 oxidation at the vulnerable 4-position.

Data aggregated from standard medicinal chemistry databases and consensus literature values [1][2].

Mechanistic Analysis

The Inductive Withdrawal ( Effect)

The reduction in basicity is driven by the high electronegativity of fluorine (


). Although the 4-position is three bonds away from the nitrogen (

-position), the inductive effect propagates through the

-framework.
  • Mechanism: The C-F dipoles pull electron density away from the ring carbons, which in turn withdraws density from the nitrogen atom.

  • Result: The nitrogen lone pair becomes less available for protonation (lower basicity) and less aggressive in attacking electrophiles (lower nucleophilicity).

The Permeability Paradox

Researchers often fear that adding polar C-F bonds will hurt permeability. However, the pH-partition hypothesis dictates that only the uncharged species permeates membranes efficiently.

  • At pH 7.4, Piperidine (

    
     11.1) is 
    
    
    
    protonated (cationic).
  • 4,4-Difluoropiperidine (

    
     9.[1]6) has a significantly higher fraction of neutral species (
    
    
    
    ).
  • Outcome: The effective lipophilicity (

    
    ) improves, often leading to better brain penetration and cellular potency [3].
    

Experimental Protocols

To validate these effects in your specific scaffold, use the following self-validating workflows.

Protocol A: Determination of Relative Nucleophilicity (Competition Assay)

Direct measurement of rate constants (


) is more reliable than theoretical prediction.

Reagents:

  • Amine A: Reference (e.g., Piperidine).[1][2]

  • Amine B: Test (e.g., 4,4-Difluoropiperidine).

  • Electrophile: Benzyl chloride (unactivated) or Benzoyl chloride (activated).

  • Solvent: Acetonitrile (

    
    ) or DCM.
    
  • Base: Excess triethylamine (if using acid chlorides).

Workflow:

  • Preparation: Mix equimolar amounts of Amine A (

    
     eq) and Amine B (
    
    
    
    eq) in deuterated solvent (
    
    
    or
    
    
    ).
  • Initiation: Add a limiting amount of Electrophile (

    
     eq) to ensure competition.
    
  • Reaction: Stir at RT for 1 hour (benzyl chloride may require heating/longer time).

  • Analysis: Analyze the crude mixture via

    
    -NMR.
    
  • Calculation: Integrate the distinct signals of Product A vs. Product B.

    
    
    (Assuming pseudo-first-order kinetics relative to the electrophile).
    
Protocol B: Determination via Potentiometric Titration

Standard: SiriusT3 or equivalent automated titrator.

  • Sample Prep: Dissolve

    
     mg of the amine hydrochloride salt in 
    
    
    
    mL of degassed water/methanol (if solubility is low, use co-solvent).
  • Titrant:

    
     M KOH (standardized).
    
  • Execution: Titrate from pH 2.0 to pH 12.0 under inert gas (

    
    ) blanket to prevent carbonate formation.
    
  • Validation: The Bjerrum plot must show a clear inflection point. If the curve is shallow, increase sample concentration.

Visualizations

Diagram 1: The Fluorine Optimization Logic

This decision tree illustrates when to apply 4,4-difluorination during Lead Optimization.

FluorineOptimization Start Lead Compound (High Basicity / Low Permeability) Analysis Analyze Metabolic Soft Spot & hERG Liability Start->Analysis Decision Is the 4-position metabolically vulnerable? Analysis->Decision RouteA Strategy A: 4,4-Difluorination Decision->RouteA Yes (Oxidation prone) RouteB Strategy B: steric blocking (Methyl) Decision->RouteB No (Steric fit only) OutcomeA Outcome: 1. pKa decreases ~1.5 units 2. LogD(7.4) improves 3. Metabolism blocked RouteA->OutcomeA OutcomeB Outcome: 1. pKa increases (inductive +I) 2. hERG risk may increase RouteB->OutcomeB

Caption: Decision framework for applying gem-difluorination to modulate physicochemical properties.

Diagram 2: Structure-Property Relationship (SPR) Flow

Visualizing the causal link between fluorination and biological availability.

SPR_Flow cluster_0 Chemical Modification cluster_1 Physicochemical Effect cluster_2 Biological Outcome Mod 4,4-Difluorination Inductive Inductive Effect (-I) Mod->Inductive Basicity Lower pKa (Less Basic) Inductive->Basicity Neutral Higher Fraction Neutral (at pH 7.4) Basicity->Neutral hERG Reduced hERG Binding Probability Basicity->hERG Correlated Permeability Improved Membrane Permeability Neutral->Permeability

Caption: Mechanistic pathway from chemical modification to biological performance.

References

  • Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.

  • Purser, S. et al. (2008). Fluorine in medicinal chemistry.[2][3][4][5] Chemical Society Reviews.

  • Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry.[4][5] Journal of Medicinal Chemistry.[3]

  • Mayr, H. et al. (2003). Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles. Accounts of Chemical Research.

Sources

Validation

Comparative Guide: Metabolic Stability of 4,4-Difluoro vs. Non-Fluorinated Alkyl Amines

Executive Summary In lead optimization, the saturated nitrogen heterocycle (e.g., piperidine, pyrrolidine) is a privileged scaffold but often represents a "metabolic soft spot." This guide analyzes the strategic substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In lead optimization, the saturated nitrogen heterocycle (e.g., piperidine, pyrrolidine) is a privileged scaffold but often represents a "metabolic soft spot." This guide analyzes the strategic substitution of the C4-methylene group with a gem-difluoro (4,4-difluoro) moiety.

Key Takeaway: Replacing a non-fluorinated alkyl amine with its 4,4-difluoro counterpart typically yields a 2-to-5-fold improvement in metabolic stability . This is driven by two synergistic mechanisms:

  • Steric/Electronic Blocking: The strong C–F bond prevents oxidative hydroxylation at the C4 position.

  • Basicity Modulation: The electron-withdrawing effect of fluorine lowers the amine pKa by ~2.5–3.0 log units, reducing lysosomal trapping and altering CYP450 binding affinity.

Mechanistic Analysis: The "Fluorine Effect"[1][2][3][4]

To understand the stability gains, we must decouple the physicochemical alterations from the metabolic enzymatic interactions.

Physicochemical Property Shift

The introduction of a gem-difluoro group at the C4 position of a piperidine ring drastically alters the electronic landscape of the molecule without significantly changing its steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

PropertyNon-Fluorinated (Piperidine)4,4-DifluoropiperidineImpact on Drug Design
pKa (Conjugate Acid) ~11.2~8.5Critical: Lower pKa increases the fraction of neutral species at physiological pH (7.4), potentially improving membrane permeability despite higher lipophilicity.
Bond Dissociation Energy (C-X) ~99 kcal/mol (C-H)~116 kcal/mol (C-F)Critical: The C-F bond is chemically inert to CYP450 radical abstraction.
Lipophilicity (LogP) ~0.84~1.1 - 1.3Fluorine is lipophilic, but the effective distribution (LogD) depends on the pKa shift.
Conformation Chair (flexible)Twisted Boat/ChairThe "gauche effect" can lock specific conformations, altering target binding.
Metabolic Pathway Interference

The primary clearance mechanism for cyclic amines is often CYP450-mediated oxidation.

  • Non-Fluorinated: CYP enzymes abstract a hydrogen atom from the C3 or C4 position (remote oxidation) or the C2 position (

    
    -carbon oxidation leading to ring opening).
    
  • 4,4-Difluoro: The C4 position is blocked. The inductive effect also reduces the electron density at the nitrogen lone pair, slowing down N-oxidation and N-dealkylation.

Visualization of Metabolic Pathways[5]

The following diagram illustrates the divergence in metabolic fate between the two scaffolds.

MetabolicPathway Substrate_H Non-Fluorinated Amine (Piperidine) Substrate_F 4,4-Difluoro Amine (Blocked Scaffold) CYP CYP450 Enzyme (Oxidative Attack) Substrate_H->CYP High Affinity Substrate_F->CYP Altered Binding (Lower pKa) Metabolite_OH 4-Hydroxy Metabolite (Unstable/Cleared) CYP->Metabolite_OH C-H Abstraction (Fast) Stable Metabolically Stable (Prolonged Half-life) CYP->Stable C-F Blockade (No Reaction at C4) Metabolite_RingOpen Ring Opening/N-Dealkylation Metabolite_OH->Metabolite_RingOpen Downstream Catabolism

Figure 1: Mechanistic divergence. The C-F bond resists the radical abstraction required for hydroxylation, shunting the molecule away from rapid clearance pathways.

Experimental Validation: Microsomal Stability Assay

To objectively compare these scaffolds, a Liver Microsome Stability Assay is the industry standard. This protocol ensures data integrity through rigorous controls.

Protocol Methodology

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (1 µM final concentration to ensure linear kinetics).

  • Positive Control: Testosterone (High clearance), Diclofenac (CYP2C9 marker).

Workflow Steps:

  • Pre-Incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction (Time = 0).

  • Sampling: Aliquot samples at specific time points (0, 5, 15, 30, 45, 60 min).

  • Quenching: Immediately transfer aliquot into ice-cold Acetonitrile containing Internal Standard (IS) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation (Self-Validating Logic)

Calculate the slope (


) of the natural log of percent remaining vs. time.




Representative Comparative Data

Data derived from aggregate structure-activity relationship (SAR) studies (see References).

Compound Variant

(min)

(µL/min/mg)
Stability Classification
Piperidine (Parent) 12.5110.8Low/Unstable (Rapid Clearance)
4,4-Difluoropiperidine > 60< 23.0High/Stable (Blocked Site)
3,3-Difluoropiperidine 28.049.5Moderate (Partial electronic protection)

Experimental Workflow Diagram

This workflow ensures reproducibility and minimizes matrix effects during analysis.

AssayWorkflow cluster_sampling Kinetic Sampling Loop Step1 Step 1: Pre-Incubation (Microsomes + Buffer + Compound) 37°C, 5 min Step2 Step 2: Initiation Add NADPH Regenerating System Step1->Step2 Step3 Aliquot at t = 0, 15, 30, 60 min Step2->Step3 Step4 Step 3: Quenching Add Ice-Cold ACN + Internal Standard Step3->Step4 Step5 Step 4: LC-MS/MS Analysis Quantify Parent Compound Remaining Step4->Step5 Step6 Step 5: Data Processing Calculate Slope (-k) -> CLint Step5->Step6

Figure 2: Standardized Microsomal Stability Workflow. Critical control points include the temperature maintenance (37°C) and rapid quenching to stop enzymatic activity.

Expert Commentary & Application

  • When to use it: If your molecule suffers from high clearance and has a basic amine center (pKa > 10) causing hERG liability or high lysosomal sequestration.

  • The Trade-off: Be aware that while metabolic stability improves, the lipophilicity (LogP) often increases. However, because the pKa drops (e.g., from 11.2 to 8.5), the LogD (distribution at pH 7.4) may remain manageable or even improve permeability.

  • Alternative: If 4,4-difluoro introduces too much lipophilicity, consider a 3,3-difluoro pattern or a 4-fluoro (monofluoro), though the latter poses a risk of defluorination (loss of HF) if not carefully designed.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • ChEMBL Database. Physicochemical properties of 4,4-difluoropiperidine (ID: CHEMBL1232066). Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Comparative

Strategic Bioisosteric Replacement: Pentylamine vs. 4,4-Difluoropentan-1-amine in Drug Design

As lead optimization campaigns increasingly demand precise control over physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, the strategic use of fluorine has become indispe...

Author: BenchChem Technical Support Team. Date: March 2026

As lead optimization campaigns increasingly demand precise control over physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, the strategic use of fluorine has become indispensable. The bioisosteric replacement of a standard aliphatic linker, such as pentylamine , with 4,4-difluoropentan-1-amine represents a highly effective tactic to mitigate metabolic liabilities while fine-tuning membrane permeability.

This guide provides an objective, data-driven comparison of these two moieties, detailing the mechanistic causality behind their divergent behaviors and providing self-validating experimental protocols to empirically verify these differences in your own drug development workflows.

Physicochemical Profiling: The Inductive Effect

The introduction of a gem-difluoro group at the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-1 position of an alkyl amine fundamentally alters the molecule's electronic landscape. While fluorine is often associated with increased lipophilicity in aromatic systems, aliphatic fluorination—particularly gem-difluoro substitution—can maintain or even slightly reduce lipophilicity (LogP) due to the strong local dipole moment it creates.

More critically, the strong electron-withdrawing nature of the CF₂ group exerts a through-bond inductive effect (-I). Even at a distance of three carbons from the primary amine, this electronegativity pulls electron density away from the nitrogen lone pair. This predictably lowers the pKa of the amine. In a physiological environment (pH 7.4), a lower pKa increases the fraction of the un-ionized, neutral species, which directly enhances passive transcellular membrane permeability[1].

Quantitative Data Comparison
PropertyPentylamine4,4-Difluoropentan-1-amineMechanistic Rationale
Molecular Weight 87.16 g/mol 123.14 g/mol Addition of two fluorine atoms (+36 Da).
pKa (Conjugate Acid) ~10.60~10.08Inductive electron withdrawal by the CF₂ group lowers basicity[2][3].
LogP (Octanol/Water) 1.391.20 – 1.45Strong C-F dipoles offset the typical lipophilic gain of halogenation.
Metabolic Hotspots High (

and

-1)
Low (Shielded)CF₂ blocks CYP450 hydrogen atom abstraction.

Metabolic Stability: Shielding the Aliphatic Chain

Unbranched aliphatic amines like pentylamine are highly susceptible to rapid phase I metabolic degradation. Cytochrome P450 (CYP) enzymes, particularly via their high-valent iron-oxo species, readily abstract hydrogen atoms from the


 (terminal methyl) and 

-1 (adjacent methylene) positions, leading to hydroxylation and subsequent rapid clearance.

Replacing the


-1 hydrogens with fluorine atoms creates a metabolic blockade. The causality is twofold:
  • Thermodynamic Stability: The C-F bond energy (~116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol), making radical abstraction energetically unfavorable.

  • Electronic Deactivation: The high electronegativity of the CF₂ group reduces the electron density of the adjacent terminal methyl group (

    
    -position), deactivating it against electrophilic oxidation by CYP enzymes[1].
    

G P_Amine Pentylamine (Susceptible to CYP450) CYP CYP450 ω-1 Oxidation P_Amine->CYP Degraded Metabolic Clearance (Short Half-Life) CYP->Degraded F_Amine 4,4-Difluoropentan-1-amine (Steric/Electronic Shielding) Blocked Blocked Oxidation (C-F Bond Strength) F_Amine->Blocked Stable Prolonged Circulation (High Metabolic Stability) Blocked->Stable

Metabolic pathway comparison: Pentylamine vs. 4,4-Difluoropentan-1-amine.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to prove the causality of the observed physicochemical and metabolic shifts.

Protocol A: Thermodynamic pKa Determination via Potentiometric Titration

Potentiometric titration provides a direct, thermodynamic measurement of the acid dissociation constant. By measuring the equilibrium concentration of protons across a pH gradient, the inductive dampening effect of the remote CF₂ group can be precisely quantified.

Step-by-Step Workflow:

  • System Calibration: Calibrate the pH electrode using NIST-traceable buffers (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mM of the test amine (Pentylamine or 4,4-Difluoropentan-1-amine) in 50 mL of 0.15 M KCl (to maintain a constant ionic strength mimicking physiological conditions).

  • Titration: Titrate the solution with standardized 0.1 M HCl using an automated titrator. Add titrant in 0.05 mL increments, allowing the potential (mV) to stabilize within a drift of <0.1 mV/min before the next addition.

  • Self-Validation Control: Run a parallel titration of a known standard (e.g., benzylamine, known pKa ~9.33) to validate the electrode's Nernstian response.

  • Data Analysis: Calculate the pKa from the inflection point of the titration curve (first derivative maximum) using the Henderson-Hasselbalch equation.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

HLMs contain the full complement of membrane-bound CYPs, providing a highly translatable in vitro model for first-pass hepatic clearance.

Step-by-Step Workflow:

  • Incubation Setup: Prepare a 1.0 mL incubation mixture containing 1.0 µM of the test compound, 0.5 mg/mL pooled Human Liver Microsomes, and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1.0 mM).

  • Self-Validation Controls:

    • Positive Control: Verapamil (high clearance) to confirm enzymatic viability.

    • Negative Control: Incubations lacking NADPH to rule out non-CYP mediated degradation or chemical instability.

  • Time-Point Sampling: At 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4 °C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Clearance Calculation: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression yields the elimination rate constant (

    
    ), from which the in vitro intrinsic clearance (
    
    
    
    ) is derived.

Workflow Step1 Incubation (HLM + NADPH) Step2 Time-Point Sampling Step1->Step2 Step3 Quenching (Cold Acetonitrile) Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 Intrinsic Clearance Calculation Step4->Step5

Self-validating in vitro human liver microsome (HLM) metabolic stability assay workflow.

Conclusion

The transition from pentylamine to 4,4-difluoropentan-1-amine is not merely a structural tweak; it is a rational engineering choice to optimize pharmacokinetics. By leveraging the immense bond strength of the C-F bond and its inductive electron-withdrawing properties, medicinal chemists can simultaneously shut down


-1 CYP450 oxidation and lower the amine's pKa. This dual-action optimization results in a linker that survives hepatic first-pass metabolism longer while exhibiting superior passive membrane permeability, ultimately driving better in vivo efficacy.

References

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange Journal of Medicinal Chemistry URL:[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Pharmaceuticals (MDPI) URL:[Link]

  • Pentylamine - Chemical and Physical Properties Wikipedia URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of gem-Difluoro Group Integrity using ¹⁹F NMR Spectroscopy

The introduction of a geminal difluoro (CF₂) group is a cornerstone strategy in modern medicinal chemistry. This small structural modification can profoundly enhance a molecule's pharmacokinetic and physicochemical profi...

Author: BenchChem Technical Support Team. Date: March 2026

The introduction of a geminal difluoro (CF₂) group is a cornerstone strategy in modern medicinal chemistry. This small structural modification can profoundly enhance a molecule's pharmacokinetic and physicochemical profile, often leading to improved metabolic stability, modulated lipophilicity, and altered pKa of nearby functional groups.[1][2][3] The CF₂ moiety serves as a valuable bioisostere for carbonyls, sulfonyl groups, and even single oxygen atoms.[3] However, the very stability that makes this group attractive is not absolute. Under certain chemical or metabolic conditions, the integrity of the C-F bonds can be compromised through pathways like hydrolysis or elimination.[4][5]

Therefore, rigorous and unambiguous validation of the gem-difluoro group's integrity is not merely a routine check; it is a critical step in ensuring the identity, stability, and ultimate viability of a drug candidate. This guide provides an in-depth comparison of analytical techniques, establishing why ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose and offering detailed, field-proven protocols for its application.

The Unrivaled Power of ¹⁹F NMR: A Direct View of the C-F Bond

While several analytical techniques can provide structural information, ¹⁹F NMR offers a direct, non-destructive, and information-rich window into the local environment of the fluorine atoms themselves. Its preeminence in this application is grounded in the fundamental properties of the ¹⁹F nucleus.[6][7]

Causality Behind the Choice: Why ¹⁹F NMR Excels

  • 100% Natural Abundance & High Sensitivity: The ¹⁹F nucleus is a spin I=1/2 particle, and its only naturally occurring isotope is NMR-active.[8] Its high gyromagnetic ratio gives it a sensitivity that is approximately 83% that of ¹H, making it one of the most receptive nuclei for NMR analysis.[9] This inherent sensitivity allows for the analysis of relatively small quantities of material.

  • Vast Chemical Shift Dispersion: The chemical shift range in ¹⁹F NMR is exceptionally wide, spanning over 800 ppm.[8] This vast range minimizes the likelihood of signal overlap, a common challenge in ¹H NMR, allowing for the clear resolution of signals from different fluorine environments within a molecule or a mixture.[9][10]

  • Extreme Sensitivity to the Local Environment: The ¹⁹F chemical shift is exquisitely sensitive to changes in its electronic surroundings.[11] Even subtle alterations in molecular conformation, solvent, or, most importantly, chemical structure, will induce a significant and measurable change in the fluorine resonance, making it a powerful diagnostic tool for integrity.

  • Absence of Background Signals: Fluorine is virtually absent in most biological systems and common laboratory solvents. This means that ¹⁹F NMR spectra are free from interfering background signals, providing a clean and unambiguous view of the fluorinated analyte.[9][12]

Key Spectroscopic Signatures for Validating gem-Difluoro Integrity

The confirmation of a CF₂ group relies on interpreting two primary parameters in the ¹⁹F NMR spectrum: the chemical shift (δ) and spin-spin coupling constants (J).

  • Chemical Shift (δ): The resonance frequency of the CF₂ group provides the first piece of evidence. For aliphatic gem-difluoro groups, the chemical shift typically appears in a characteristic region of the spectrum, generally between -80 and -140 ppm relative to a CFCl₃ standard.[13] Any significant deviation from the expected range for the molecular scaffold warrants further investigation.

  • Spin-Spin Coupling (J): This is the most definitive proof of the CF₂ group's integrity.

    • Proton-Fluorine Coupling (JHF): The two fluorine nuclei will couple to any protons on the same (geminal, ²JHF) or adjacent (vicinal, ³JHF) carbon atoms. This coupling splits the ¹⁹F signal into a multiplet (e.g., a triplet if coupled to an adjacent CH₂ group). The observation of this coupling confirms the connectivity of the CF₂ group within the molecule. These coupling constants can be quite large, often around 50 Hz for geminal couplings.[8]

    • Decoupling for Clarity: For simplification, a ¹H-decoupled ¹⁹F NMR experiment can be performed. In this case, the multiplet will collapse into a singlet, confirming that the original splitting was due to coupling with protons.

The absence of the expected ¹⁹F signal or the appearance of new signals at different chemical shifts are clear indicators of degradation. For instance, hydrolysis of a CF₂ group to a ketone (C=O) would result in the complete disappearance of the fluorine signal.[4] An elimination reaction to form a monofluoroalkene would produce a new ¹⁹F signal in a completely different region of the spectrum with a distinct coupling pattern.[14][15]

Experimental Protocol: A Self-Validating Workflow for ¹⁹F NMR Analysis

This protocol describes a standard 1D ¹⁹F NMR experiment. The causality behind the choice of parameters is to ensure high-quality, unambiguous data suitable for both qualitative confirmation and, if needed, quantitative analysis.

Protocol 1: Standard 1D ¹⁹F{¹H} NMR for Integrity Assessment

Objective: To acquire a high-resolution, proton-decoupled ¹⁹F NMR spectrum to confirm the chemical shift and presence of the gem-difluoro group.

Materials:

  • Test compound (typically 5-10 mg)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tube

  • Internal standard (optional, for quantification, e.g., trifluoroacetic acid)

Methodology: A Step-by-Step Guide

  • Sample Preparation: a. Accurately weigh 5-10 mg of the gem-difluorinated compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial. Ensure the sample is fully dissolved. c. Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup: a. Insert the sample into the NMR magnet. b. Lock the spectrometer onto the deuterium signal from the solvent. This step is crucial for maintaining magnetic field stability during the experiment. c. Tune and match the ¹⁹F probe channel. This optimizes the sensitivity and efficiency of radiofrequency pulse transmission and signal detection.

  • Data Acquisition: a. Set up a standard 1D ¹⁹F NMR experiment with proton decoupling (often referred to as zgfhigqn on Bruker systems or similar pulse programs).[16] b. Spectral Width (SW): Set a wide spectral width to ensure all potential fluorine signals are captured. A range of ~250 ppm is a safe starting point if the chemical shift is unknown.[16] c. Transmitter Offset (O1p): Center the spectral width around the expected chemical shift region for the CF₂ group (e.g., -110 ppm). d. Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.[16] e. Relaxation Delay (D1): Set a delay of 2-5 seconds. Trustworthiness Check: For accurate integration in quantitative measurements, D1 must be at least 5 times the T₁ (spin-lattice relaxation time) of the fluorine nucleus of interest.[16] A longer delay ensures the magnetization has fully returned to equilibrium before the next pulse, making the signal intensity directly proportional to the number of nuclei. f. Number of Scans (NS): Set to 16 to 128 scans, or more, to achieve an adequate signal-to-noise ratio.

  • Data Processing & Analysis: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Carefully phase the spectrum to obtain pure absorption lineshapes. c. Apply a baseline correction to the entire spectrum. d. Integrity Check: i. Confirm the presence of a singlet at the expected chemical shift for the gem-difluoro group. ii. Integrate the signal. The integral value should correspond to two fluorine atoms relative to other fluorine signals or a quantitative standard. iii. Examine the spectrum for any unexpected ¹⁹F signals that could indicate the presence of impurities or degradation products.

Visual Workflow: ¹⁹F NMR Validation Process

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Validation prep1 Dissolve Compound in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Lock, Tune & Shim prep2->acq1 acq2 Set Acquisition Parameters (SW, D1) acq1->acq2 acq3 Acquire FID (¹⁹F with ¹H Decoupling) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 an1 Confirm Chemical Shift (δ) proc2->an1 result Integrity Confirmed? an1->result an2 Check for Degradation Signals an2->result an3 Integrate Signal an3->result

Caption: Workflow for gem-difluoro group validation using ¹⁹F NMR.

Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques

While ¹⁹F NMR is the premier method, other techniques are often used in concert for overall compound characterization. Understanding their strengths and limitations is key to a comprehensive analytical strategy.

Alternative 1: High-Resolution Mass Spectrometry (HRMS)
  • Principle: HRMS provides an extremely accurate mass-to-charge (m/z) ratio, allowing for the determination of a compound's elemental formula.

  • Strengths: Unmatched sensitivity, excellent for confirming molecular weight and elemental composition.

  • Weaknesses for Integrity Validation:

    • Destructive: The sample is consumed during analysis.

    • Isomer Blind: HRMS cannot distinguish between structural isomers. A compound with a gem-difluoro group (R-CF₂-R') will have the exact same mass as one with a vicinal-difluoro group (R-CHF-CHF-R').

    • Indirect Evidence: While it confirms the presence of two fluorine atoms in the molecule, it provides no direct evidence of the C-F bonds' integrity or their specific location.

Alternative 2: High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. It is primarily a tool for assessing purity.

  • Strengths: Excellent for quantifying the parent compound against impurities and degradation products, providing a clear picture of sample purity.

  • Weaknesses for Integrity Validation:

    • Structurally Agnostic: A single peak on an HPLC chromatogram indicates the presence of a single compound but reveals nothing about its structure. The gem-difluoro group could have completely degraded, and if the degradation product has a similar polarity, it might not even be separated from the parent peak without method optimization.

    • Requires Reference: Definitive identification of peaks requires comparison to a known, validated reference standard.

Data Summary: A Head-to-Head Comparison
Performance Metric ¹⁹F NMR Spectroscopy Mass Spectrometry (HRMS) HPLC-UV
Specificity for C-F Bond Integrity Excellent: Directly observes the fluorine nuclei and their bonding environment.Poor: Infers presence from mass; provides no direct structural information on bonding.None: Provides no structural information, only purity and retention time.
Isomer Differentiation Excellent: Different isomers (e.g., geminal vs. vicinal) will have completely different spectra.None: Isomers have identical mass and cannot be distinguished.Possible: May separate isomers if they have different polarities, but does not identify them.
Quantitative Capability Excellent: With proper parameters (e.g., long D1), provides highly accurate quantification.[10][17]Good: Can be quantitative but often requires an isotopically labeled standard for best accuracy.Excellent: The industry standard for purity assessment and quantification against a reference.
Non-Destructive Nature Yes: The sample can be fully recovered after analysis.No: The sample is consumed.No: The sample is typically discarded after analysis.
Primary Application Structural Elucidation & Integrity ConfirmationMolecular Formula ConfirmationPurity Assessment & Quantification
Visualizing Degradation: What the Spectrum Reveals

If the gem-difluoro group is compromised, ¹⁹F NMR will provide a clear and immediate indication.

G cluster_nmr1 cluster_nmr2 start Intact Compound R-CF₂-R' spec1 Signal at ~ -110 ppm Triplet (coupled to adjacent CH₂) start:f0->spec1:p1 Yields end Hydrolyzed Product R-C(=O)-R' start->end  Hydrolysis (e.g., strong acid/base) spec2 No ¹⁹F Signal Signal Disappears end:f0->spec2:p1 Yields

Sources

Comparative

Crystal Structure &amp; Solid-State Performance: 4,4-Difluoropentan-1-amine Hydrochloride

This guide serves as a technical resource for the structural and solid-state characterization of 4,4-Difluoropentan-1-amine hydrochloride , a critical building block in medicinal chemistry.[1] Given that specific crystal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for the structural and solid-state characterization of 4,4-Difluoropentan-1-amine hydrochloride , a critical building block in medicinal chemistry.[1]

Given that specific crystallographic data (CIF files) for this intermediate are often proprietary or not deposited in open-access repositories like the CSD, this guide adopts a comparative analytical approach . It contrasts the predicted solid-state behavior and physicochemical properties of the 4,4-difluoro analog against its non-fluorinated parent (Pentan-1-amine HCl) and positional isomers, providing a roadmap for experimental validation.

[1]

Executive Summary: The Fluorine Effect

In drug design, the gem-difluoro motif (


) is a bioisostere for carbonyls or ethers, often employed to block metabolic oxidation at the C4 position while modulating lipophilicity (

) and basicity (

).
  • The Product: 4,4-Difluoropentan-1-amine Hydrochloride (CAS: 1240601-28-0 / 1781237-04-0).[1]

  • The Challenge: Unlike the flexible non-fluorinated parent, the

    
     group introduces specific conformational biases and alters the hydrogen-bonding landscape in the crystal lattice.
    
  • The Advantage: improved metabolic stability and often superior crystallinity compared to non-fluorinated alkyl amine salts due to the "polar hydrophobicity" of the C-F bond.

Comparative Structural Analysis

This section contrasts the target molecule with its non-fluorinated alternative to highlight performance differences in a solid-state context.

Table 1: Physicochemical Profile Comparison (Predicted vs. Typical Class Values)
Feature4,4-Difluoropentan-1-amine HCl Pentan-1-amine HCl (Alternative) Implication for Development
Conformation Kinked / Twisted (Gem-difluoro effect)All-Trans Zigzag (Lowest energy)Fluorination disrupts planar packing, potentially creating unique polymorphs.[1]
Basicity (pKa) ~9.5 - 10.0 (Inductive withdrawal)~10.6 Lower pKa aids in solubility at physiological pH but affects salt formation stoichiometry.[1]
Hygroscopicity Low to Moderate High Fluorine increases hydrophobicity, often making the salt less prone to deliquescence.
Crystal Density High (>1.2 g/cm³) Low (~1.0 g/cm³) Denser packing improves volumetric efficiency in formulation.[1]
Interactions N-H...Cl⁻ (Strong) + C-F...H (Weak)N-H...Cl⁻ (Dominant)C-F bonds act as weak acceptors, guiding packing without competing with strong H-bonds.[1]
Theoretical Conformational Landscape

The introduction of the gem-difluoro group at C4 creates a "Thorpe-Ingold" like effect, widening the


 bond angle (~115° vs 109.5°).[1]
  • Non-Fluorinated: Adopts an extended anti-periplanar conformation to minimize steric clash.[1]

  • 4,4-Difluorinated: The

    
     group often induces a gauche arrangement in adjacent chains to maximize electrostatic stabilization between the electronegative Fluorine and electropositive Hydrogens (C-F...H-C interactions).
    
Visualization: Conformational Bias

The following diagram illustrates the structural divergence driven by the fluorine substitution.

Conformation Start Alkyl Amine Backbone NonF Pentan-1-amine (Parent) Minimizes Sterics Start->NonF No Substitution Difluoro 4,4-Difluoropentan-1-amine Maximizes Electrostatics Start->Difluoro + Gem-Difluoro (C4) Conf_A All-Trans (Zigzag) Planar Packing NonF->Conf_A Energy Min Conf_B Gauche / Twisted Helical or Herringbone Packing Difluoro->Conf_B Dipole Alignment Result_A High Hygroscopicity Lower Density Conf_A->Result_A Result_B Enhanced Stability Higher Density Conf_B->Result_B

Figure 1: Divergent conformational pathways. The gem-difluoro substitution shifts the preference from steric-driven packing (zigzag) to electrostatic-driven packing (twisted), influencing density and stability.[1]

Experimental Characterization Guide

Since specific unit cell parameters are often proprietary, the following protocols serve as the self-validating standard for researchers to generate and verify this data.

Protocol A: Single Crystal Growth (Vapor Diffusion)

Objective: Obtain high-quality crystals suitable for SC-XRD to determine absolute configuration and packing.

  • Dissolution: Dissolve 20 mg of 4,4-Difluoropentan-1-amine HCl in a minimum volume (0.5 mL) of Methanol (good solubility for amine salts).

  • Setup: Place the open vial inside a larger jar containing 5 mL of Diethyl Ether or Hexane (antisolvent).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3-7 days.

  • Observation: Ether vapor will slowly diffuse into the methanol, lowering solubility and promoting nucleation.[1]

  • Validation: Check for birefringence under a polarized light microscope. Non-birefringent (dark) solids indicate amorphous material; bright geometric shapes indicate crystallinity.[1]

Protocol B: Powder X-Ray Diffraction (PXRD) for Polymorph Screening

Objective: Confirm phase purity and identify potential polymorphs (Form I vs. Form II).

  • Sample Prep: Lightly grind 50 mg of the bulk salt. Pack into a zero-background silicon holder.

  • Instrument Settings: Cu Kα radiation (

    
    ), 40 kV, 40 mA.
    
  • Scan Range: 3° to 40°

    
    . Step size: 0.02°.[1][2]
    
  • Analysis:

    • Low Angle Peaks (<10° 2θ): Indicative of large d-spacing, typical for long-chain packing.[1]

    • Peak Broadening: Indicates small crystallite size or lattice strain (common in fluorinated materials if defects are present).[1]

Solid-State Performance Workflow

This workflow outlines the logical steps to validate the material's utility in drug formulation, ensuring "Trustworthiness" in the data generated.

Workflow Step1 Synthesis / Sourcing (4,4-Difluoropentan-1-amine HCl) Step2 Solubility Screen (MeOH, EtOH, Water, IPA) Step1->Step2 Decision Crystalline? Step2->Decision Evaporation Path_Yes SC-XRD Analysis (Unit Cell, Space Group) Decision->Path_Yes Yes Path_No Amorphous? Perform DSC / TGA Decision->Path_No No Output1 Packing Motif (H-Bond Network) Path_Yes->Output1 Output2 Hygroscopicity Profile (DVS Analysis) Path_Yes->Output2 Path_No->Output2 Assess Stability

Figure 2: Characterization logic flow. This decision tree guides the researcher from raw material to validated solid-state data.

References

  • Conformational Analysis of 1,3-Difluorinated Alkanes. ePrints Soton. (2024).[1] Detailed analysis of the "fluorine gauche effect" and chain conformation.

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Journal of Medicinal Chemistry. (2022). Comparative data on pKa and LogP shifts upon fluorination.[1][3]

  • Solid state 19F NMR parameters of fluorine-labeled amino acids. Journal of Magnetic Resonance. (2008). Methodology for analyzing fluorinated aliphatic chains in the solid state.

  • Chiral gem-Difluoroalkyl Reagents: Crystal structure data. Chemical Science. (2023). Example of gem-difluoro packing motifs in organic salts.

Sources

Safety & Regulatory Compliance

Safety

Essential Safety and Handling Guide: Personal Protective Equipment for 4,4-Difluoropentan-1-amine

This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 4,4-Difluoropentan-1-amine. As a specialty chemical with a toxicological profile that has...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 4,4-Difluoropentan-1-amine. As a specialty chemical with a toxicological profile that has not been fully investigated, a cautious and rigorous approach to safety is paramount[1]. This document is designed to supplement, not replace, your institution's formal safety protocols, risk assessments, and the official Safety Data Sheet (SDS).

Immediate Hazard Profile & Core Safety Principles

Before handling 4,4-Difluoropentan-1-amine, it is critical to understand its primary hazards to appreciate the causality behind the required protective measures.

GHS Hazard Statements:

  • H315: Causes skin irritation[2].

  • H319: Causes serious eye irritation[2].

  • H335: May cause respiratory irritation[2].

The core principle for handling this compound is the avoidance of all direct contact . This is achieved through a multi-layered defense system where engineering controls are primary, and PPE serves as the essential final barrier. All work must be conducted in a well-ventilated area, with a certified chemical fume hood being the standard[1][3]. A safety shower and eye wash station must be immediately accessible[1][3].

PPE Selection: A Task-Based Approach

The selection of appropriate PPE is not static; it must be adapted to the specific task and the associated risks of exposure, such as the quantity of material being handled and the potential for splashes or aerosolization.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Weighing & Prep (<10g, in fume hood)Chemical safety gogglesCompatible chemical-resistant gloves (e.g., Nitrile)Laboratory coatNot required if handled exclusively within a certified and properly functioning chemical fume hood.
Liquid Transfer & Reactions (>10mL, in fume hood)Chemical safety goggles and a full-face shieldDouble-gloving with compatible chemical-resistant glovesLaboratory coat and a chemical-resistant apronNot required if handled exclusively within a certified and properly functioning chemical fume hood.
Large-Scale Operations (Significant quantities)Full-face shield over chemical safety gogglesHeavy-duty chemical-resistant gloves (e.g., Butyl rubber, Neoprene)Chemical-resistant suit or coveralls; protective boots[1][3]Government-approved respirator is recommended[3].
Spill Cleanup & Emergencies Full-face shield over chemical safety gogglesHeavy-duty chemical-resistant glovesChemical-resistant suit or coveralls; protective boots[1]A self-contained breathing apparatus (SCBA) or a government-approved air-purifying respirator with appropriate cartridges is mandatory[1][3].
The Rationale Behind Glove Selection

Procedural, Step-by-Step Guidance

Adherence to strict protocols is non-negotiable. The following workflows are designed to minimize the risk of exposure at every stage of handling.

Protocol 1: PPE Donning and Doffing Sequence

Cross-contamination often occurs during the removal of PPE. This sequence must be followed meticulously.

  • Donning (Putting On):

    • Put on a lab coat or chemical-resistant suit.

    • Put on chemical safety goggles and/or face shield.

    • Put on a respirator, if required by your risk assessment, and perform a seal check.

    • Wash hands thoroughly.

    • Put on inner gloves.

    • Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove outer gloves using a "glove-in-glove" technique.

    • Remove the lab coat or suit by rolling it outwards, away from the body.

    • Remove the face shield and goggles from the back.

    • Remove inner gloves.

    • Remove the respirator, if worn.

    • Wash hands and face thoroughly with soap and water immediately after handling [3].

Protocol 2: Emergency Response

In the event of an exposure or spill, a rapid and correct response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so[1][2]. Seek immediate medical attention[1][2].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes[2][6]. Remove all contaminated clothing and wash it before reuse[2]. If skin irritation occurs, seek medical attention[2].

  • Inhalation: Move the affected person to fresh air immediately[1][2]. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration[1][2]. Seek immediate medical attention[2].

  • Spill:

    • Evacuate all non-essential personnel from the area.

    • Ensure adequate ventilation and wear full PPE as outlined in the table above[3].

    • Contain the spill using a non-combustible, inert absorbent material such as sand, earth, or vermiculite[2][7]. Do not let the product enter drains[2][3].

    • Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal[1][2].

    • Ventilate the area and wash the spill site thoroughly after material pickup is complete[1][3].

Protocol 3: Waste Disposal

All materials contaminated with 4,4-Difluoropentan-1-amine, including used gloves, absorbent materials, and empty containers, are considered hazardous waste.

  • Place all contaminated materials in a clearly labeled, sealed container.

  • Dispose of the container through an approved waste disposal plant in accordance with all local, regional, and national regulations[2][6].

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Handling 4,4-Difluoropentan-1-amine fume_hood Is all work performed in a certified chemical fume hood? start->fume_hood no_hood STOP WORK Consult EHS. Work is not permitted. fume_hood->no_hood No splash_risk Is there a significant risk of splash? fume_hood->splash_risk Yes goggles Required: Chemical Safety Goggles splash_risk->goggles No face_shield Required: Chemical Safety Goggles + Full Face Shield splash_risk->face_shield Yes quantity Handling small quantities with low aerosol risk? goggles->quantity face_shield->quantity standard_ppe Standard PPE: - Lab Coat - Nitrile Gloves quantity->standard_ppe Yes enhanced_ppe Enhanced PPE: - Chem-Resistant Apron - Consider Double Gloving quantity->enhanced_ppe No spill_emergency Is this a spill or emergency situation? standard_ppe->spill_emergency enhanced_ppe->spill_emergency full_ppe Full Emergency PPE: - Chemical Suit & Boots - Heavy-Duty Gloves - SCBA/Respirator spill_emergency->full_ppe Yes end_ppe Proceed with Caution spill_emergency->end_ppe No full_ppe->end_ppe

Caption: Decision workflow for selecting appropriate PPE when handling 4,4-Difluoropentan-1-amine.

References

  • Enamine, Safety Data Sheet. Enamine.

  • AK Scientific, Inc., Safety Data Sheet (United States). AK Scientific, Inc.

  • INDOFINE Chemical Company, Inc., Safety Data Sheet. INDOFINE Chemical Company, Inc.

  • Thermo Fisher Scientific, SAFETY DATA SHEET. Thermo Fisher Scientific.

  • Sigma-Aldrich, 4,4-difluoropentan-1-ol | 1455037-30-5. Sigma-Aldrich.

  • PPG, SAFETY DATA SHEET. PPG.

  • TestEquity, SAFETY DATA SHEET. TestEquity.

  • Thermo Fisher Scientific, SAFETY DATA SHEET. Thermo Fisher Scientific.

  • TME.eu, SAFETY DATA SHEET PRF 4-44 FL. TME.eu.

  • Kimberly-Clark, Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.

  • Chemical Management, Safety Data Sheet. Chemical Management.

  • Medicom, Chemical Resistance Reference Chart. Medicom.

  • Thermo Fisher Scientific, SAFETY DATA SHEET. Thermo Fisher Scientific.

  • Becky Aktsiaselts, CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts.

  • Enamine, Safety Data Sheet. Enamine.

  • BINGOLD, Chemical resistance list - disposable gloves. BINGOLD.

  • SHIELD Scientific, Ultimate Guide to Chemical Resistant Disposable Gloves. SHIELD Scientific.

  • Fisher Scientific Chemicals, Inc., SAFETY DATA SHEET. Fisher Scientific.

  • TCI Chemicals, SAFETY DATA SHEET. TCI Chemicals.

  • American Chemistry Council, Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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